2,6-Dihydroxy-4-methylbenzoic acid monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-dihydroxy-4-methylbenzoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWOTYXWSJQJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Orsellinic acid monohydrate chemical structure and molecular weight
Structural Characterization, Biosynthesis, and Pharmaceutical Utility
Executive Summary
Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a foundational phenolic polyketide serving as the biosynthetic precursor to hundreds of bioactive secondary metabolites, including depsides, depsidones, and meroterpenoids.[1][2][3] While often encountered in its anhydrous form in high-throughput screening libraries, the monohydrate form (C₈H₈O₄ · H₂O) represents a distinct thermodynamic state critical for solid-state stability and crystallographic characterization.
This guide analyzes the chemical constitution of Orsellinic Acid Monohydrate, elucidates its polyketide synthase (PKS) origin, and provides validated protocols for its isolation and application in drug discovery scaffolds.
Chemical Identity & Structural Analysis[3]
The monohydrate form of orsellinic acid is stabilized by a water molecule within the crystal lattice, which acts as a hydrogen-bond bridge between the carboxylic acid moiety and the phenolic hydroxyl groups of adjacent molecules. This hydration shell significantly alters the melting point and solubility profile compared to the anhydrous congener.
1.1 Nomenclature and Identifiers
-
IUPAC Name: 2,4-dihydroxy-6-methylbenzoic acid monohydrate
-
Common Name: Orsellinic acid monohydrate; o-Orsellinic acid
-
CAS Number (General/Hydrates): Often referenced under the parent CAS, but distinct in crystallographic databases.
1.2 Molecular Weight Calculation
Precise molecular weight determination is essential for stoichiometry in synthetic derivatization.
| Component | Formula | Molecular Weight ( g/mol ) |
| Orsellinic Acid (Anhydrous) | C₈H₈O₄ | 168.15 |
| Water of Crystallization | H₂O | 18.02 |
| Orsellinic Acid Monohydrate | C₈H₁₀O₅ | 186.17 |
1.3 Structural Features
The molecule features a resorcinol core (1,3-dihydroxybenzene) substituted with a methyl group at position 6 and a carboxylic acid at position 1.
-
Intramolecular H-Bonding: A strong hydrogen bond exists between the C2-hydroxyl group and the carbonyl oxygen of the carboxylic acid.[5] This "closed" conformation stabilizes the planar aromatic system.
-
Lattice H-Bonding: In the monohydrate, the water molecule donates hydrogen bonds to the C4-hydroxyl and accepts hydrogen bonds from the carboxylic acid OH, creating a dense 3D network that elevates the melting point relative to the anhydrous form.
Physicochemical Properties[2][6][7]
The following data differentiates the monohydrate from the anhydrous form, guiding handling and storage.
| Property | Value (Monohydrate) | Value (Anhydrous) | Context |
| Melting Point | 186–189 °C | 176 °C | Monohydrate lattice energy is higher due to water-bridged H-bonds. |
| Solubility | Water (Hot), Ethanol, Acetone | Ether, Alcohols | The monohydrate is less soluble in non-polar solvents than the anhydrous form. |
| pKa (COOH) | ~4.3 | ~4.3 | The carboxylic acid acidity is largely unaffected by the lattice water once in solution. |
| Appearance | Colorless/White Needles | White Powder | Crystallization from aqueous acetone typically yields the monohydrate needles. |
Biosynthetic Mechanism: The Polyketide Assembly
Orsellinic acid is the archetype of aromatic tetraketides . Its biosynthesis is catalyzed by Orsellinic Acid Synthase (OSAS) , which functions differently in fungi (Type I PKS) compared to plants (Type III PKS).
3.1 Mechanistic Pathway
-
Priming: An Acetyl-CoA starter unit is loaded onto the PKS.
-
Elongation: Three successive decarboxylative condensations with Malonyl-CoA extend the chain to a linear tetraketide.
-
Cyclization: Unlike fatty acid synthesis (which reduces the keto groups), OSAS retains the oxygen functionality. An aldol-type condensation occurs between C2 and C7 , followed by enolization and dehydration to restore aromaticity.
3.2 Biosynthesis Diagram
The following diagram illustrates the iterative elongation and cyclization logic governed by the OSAS enzyme.
Figure 1: Biosynthetic pathway of Orsellinic Acid via Polyketide Synthase (OSAS), showing the transformation from Acetyl-CoA/Malonyl-CoA precursors to the aromatic core.[2]
Experimental Protocol: Isolation & Purification
While chemical synthesis is possible, isolation from fungal fermentation remains a primary source for research-grade material, ensuring the preservation of natural isotopic ratios.
4.1 Fungal Fermentation Workflow
Source Organism: Chaetomium cochliodes or Penicillium species.
Step-by-Step Methodology:
-
Inoculation: Inoculate spores into Czapek-Dox liquid medium supplemented with 2% maltose.
-
Incubation: Incubate at 25°C for 14–21 days in static conditions (to promote secondary metabolite production over biomass).
-
Filtration: Separate mycelia from the broth using Whatman No. 1 filter paper. Orsellinic acid is secreted into the broth.
-
Acidification: Adjust broth pH to 2.0 using 1N HCl. This protonates the carboxylate (COO⁻
COOH), rendering the molecule soluble in organic solvents. -
Extraction: Extract the acidified broth 3x with an equal volume of Ethyl Acetate (EtOAc).
-
Crystallization (Monohydrate Formation):
-
Evaporate EtOAc to dryness.
-
Redissolve the residue in minimal hot water/acetone (9:1 ratio).
-
Allow to cool slowly to 4°C. Needle-like crystals of Orsellinic Acid Monohydrate will precipitate.
-
4.2 Purification Logic Diagram
Figure 2: Isolation workflow for Orsellinic Acid Monohydrate, highlighting the critical pH adjustment and hydration crystallization steps.
Pharmaceutical Applications & Utility
Orsellinic acid is rarely a final drug product but serves as a high-value pharmacophore scaffold .
-
Meroterpenoid Synthesis: It is the aromatic coupling partner for prenyl groups to form compounds like Daurichromenic acid , which exhibits potent anti-HIV activity [1]. The C3 position of the orsellinic acid ring is highly nucleophilic, making it the ideal site for prenylation.
-
Neuroprotection: Research indicates orsellinic acid blocks platelet-activating factor (PAF)-mediated neuronal apoptosis, suggesting potential in neurodegenerative disease therapy [2].
-
Antibiotic Potentiation: As a resorcinolic lipid precursor, derivatives (e.g., alkylresorcinols) disrupt bacterial membranes, acting as adjuvants for traditional antibiotics.
References
-
Taura, F., et al. (2016). "A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum." Frontiers in Plant Science. Available at: [Link]
-
PubChem.[2][3] "Orsellinic Acid | C8H8O4 | CID 68072."[2][3] National Library of Medicine. Available at: [Link]
-
Gaucher, G. M., & Shepherd, M. G. (1968). "Isolation of orsellinic acid synthase." Biochemical and Biophysical Research Communications. Available at: [Link]
Sources
- 1. Sporormielones A–E, bioactive novel C–C coupled orsellinic acid derivative dimers, and their biosynthetic origin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Orsellinic acid - Wikipedia [en.wikipedia.org]
- 3. Orsellinic Acid | C8H8O4 | CID 68072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Orsellinic Acid | CAS 480-64-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Whitepaper: The Polyketide Origin of Aromatic Scaffolds: Elucidating the Fungal Biosynthesis of 2,6-Dihydroxy-4-methylbenzoic Acid and its Precursors
Abstract
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological activity. Among these, aromatic polyketides represent a structurally diverse class of natural products. This technical guide provides an in-depth exploration of the biosynthetic origin of 2,6-dihydroxy-4-methylbenzoic acid and its seminal precursor, 6-methylsalicylic acid (6-MSA), within fungi. We will dissect the central role of the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a Type I polyketide synthase (PKS), in assembling the core aromatic ring from simple metabolic building blocks. This document details the enzymatic mechanism, the key substrates involved, and the experimental methodologies—from classical isotopic labeling to modern genetic and recombinant techniques—that have been instrumental in deciphering this fundamental metabolic pathway. The guide is intended to provide researchers with a comprehensive understanding of the causality behind experimental designs and the authoritative grounding necessary for future investigations into fungal polyketide biosynthesis and metabolic engineering.
Introduction: The Significance of Substituted Benzoic Acids in Fungal Metabolism
Substituted benzoic acid derivatives are cornerstone intermediates in the fungal secondary metabolome. While the user's topic of interest is 2,6-dihydroxy-4-methylbenzoic acid, the foundational and most extensively characterized molecule in this biosynthetic family is 2-hydroxy-6-methylbenzoic acid, commonly known as 6-methylsalicylic acid (6-MSA). The biosynthesis of 6-MSA is a textbook example of fungal polyketide synthesis.[1][2] It serves as a critical precursor to hundreds of other fungal metabolites, including the mycotoxin patulin.[1][3][4]
The biosynthesis of 6-MSA is historically significant for two primary reasons:
-
It was a key subject in the formulation of the "acetate hypothesis" by A.J. Birch, which correctly proposed that complex natural products could be assembled from simple, repeating acetate units.[1][2]
-
The enzyme responsible, 6-methylsalicylic acid synthase (6-MSAS), was the first polyketide synthase to be studied and characterized in vitro, providing a paradigm for understanding this class of enzymes.[1]
This guide will focus on the well-established pathway to 6-MSA and discuss the potential for subsequent enzymatic modifications, such as additional hydroxylations, that could lead to compounds like 2,6-dihydroxy-4-methylbenzoic acid.
The Central Catalyst: 6-Methylsalicylic Acid Synthase (6-MSAS)
The synthesis of 6-MSA is catalyzed by a single, large, multifunctional enzyme known as 6-methylsalicylic acid synthase (6-MSAS).[5][6] This enzyme is a classic example of a fungal Type I iterative Polyketide Synthase (PKS).[6] In fungi, Type I PKS systems consist of a single, large protein that contains all the necessary catalytic domains to build the polyketide chain.[5][6]
The 6-MSAS from Penicillium patulum (also known as Penicillium griseofulvum) is the most well-characterized.[5][6][7] The 6msas gene from this organism encodes a protein of 1774 amino acids with a molecular mass of approximately 191 kDa.[5] This single polypeptide catalyzes a remarkable 11 distinct transformations to produce the final 6-MSA product.[5][7]
Substrates and Core Reaction
The biosynthesis of 6-MSA is initiated from the simplest building blocks of fatty acid and polyketide synthesis: acetyl-CoA and malonyl-CoA.[5][6][8] The overall stoichiometry of the reaction is:
1 Acetyl-CoA + 3 Malonyl-CoA + NADPH → 6-Methylsalicylic Acid + 4 CoASH + 3 CO₂ + NADP⁺ + H₂O
-
Starter Unit: One molecule of acetyl-CoA serves as the "starter" unit, initiating the polyketide chain.
-
Extender Units: Three molecules of malonyl-CoA are used as "extender" units, each adding two carbons to the growing chain in successive condensation reactions.
-
Reducing Cofactor: NADPH is required for a single ketoreduction step during the chain elongation process. In the absence of NADPH, 6-MSAS produces a different, unreduced product called triacetic acid lactone.[8]
The Biosynthetic Assembly Line
The 6-MSAS enzyme acts as a molecular assembly line. The growing polyketide chain remains covalently tethered to an acyl carrier protein (ACP) domain within the large enzyme, being passed between different catalytic domains in a specific sequence.
The process involves three successive condensation reactions to assemble a tetraketide intermediate, which then undergoes reduction, dehydration, and a final cyclization/aromatization step to release 6-MSA.[5]
Below is a diagram illustrating the biosynthetic pathway catalyzed by 6-MSAS.
Caption: Biosynthetic pathway of 6-MSA and its potential downstream modification.
Experimental Approaches for Pathway Elucidation
Our understanding of the 6-MSA pathway is not theoretical; it is built upon decades of rigorous experimental work. The following section details the key methodologies that have been, and continue to be, crucial in this field.
Isotopic Labeling Studies: Tracing the Acetate Origins
The foundational evidence for the polyketide nature of 6-MSA came from isotopic labeling experiments.[2] This technique remains a powerful tool for elucidating biosynthetic pathways.
Causality Behind the Choice: Before the advent of genomics, feeding an organism a simple, isotopically labeled precursor (like ¹³C- or ¹⁴C-labeled acetate) and then determining the position of the labels in the final product was the only way to map its biosynthetic origin.[9][10] For 6-MSA, experiments with carboxyl-labeled sodium acetate in Penicillium griseofulvum demonstrated a "head-to-tail" linkage pattern, confirming that the entire carbon skeleton was derived from acetate units.[2][10] This was the first definitive biochemical support for the polyketide hypothesis.[10]
| Parameter | Description | Source/Reference |
| Enzyme | 6-Methylsalicylic Acid Synthase (6-MSAS) | Penicillium patulum[5][6] |
| Enzyme Type | Fungal Type I Iterative Polyketide Synthase | [6] |
| Starter Unit | 1x Acetyl-CoA | [5][8] |
| Extender Units | 3x Malonyl-CoA | [5][8] |
| Cofactor | NADPH (for ketoreduction) | [8] |
| Primary Product | 6-Methylsalicylic Acid (6-MSA) | [5][8] |
| Byproduct (No NADPH) | Triacetic Acid Lactone | [8] |
Table 1: Summary of the core components and products of the 6-MSAS catalyzed reaction.
Gene Cloning and Heterologous Expression: A Self-Validating System
The cloning of the 6msas gene was a major breakthrough.[5] It allowed for a definitive test of its function through heterologous expression—transferring the gene into a host organism that does not normally produce 6-MSA.
Trustworthiness of the Protocol: This approach serves as a self-validating system. If the host organism, engineered with only the 6msas gene, begins to produce 6-MSA, it provides unequivocal proof that this single gene is sufficient for the entire biosynthetic process. Functional expression of P. patulum 6-MSAS has been successfully demonstrated in both bacteria (E. coli) and yeast (Saccharomyces cerevisiae).[5][8][11] This not only confirmed the gene's function but also opened the door for metabolic engineering and detailed mechanistic studies of the recombinant enzyme.[8]
Below is a generalized workflow for heterologous expression and analysis.
Caption: Generalized workflow for heterologous expression of the 6msas gene.
Detailed Experimental Protocol: Heterologous Production of 6-MSA in S. cerevisiae
This protocol provides a representative, step-by-step methodology for the production and analysis of 6-MSA in a eukaryotic host system, based on established principles.[8][11]
Objective: To confirm the function of a candidate 6msas gene by expressing it in Saccharomyces cerevisiae and detecting the production of 6-MSA.
Materials:
-
Yeast expression vector (e.g., pYES2) with a galactose-inducible promoter (GAL1).
-
S. cerevisiae strain (e.g., INVSc1).
-
Synthetic complete (SC) medium lacking uracil (for selection), with glucose or raffinose.
-
SC medium with galactose (for induction).
-
6-MSA analytical standard.
-
Standard molecular biology reagents for PCR, cloning, and yeast transformation.
-
HPLC or LC-MS system for analysis.
Methodology:
-
Gene Amplification and Cloning:
-
Amplify the full-length 6msas open reading frame (ORF) from P. patulum cDNA using high-fidelity PCR.
-
Clone the 6msas ORF into the yeast expression vector under the control of the GAL1 promoter. Verify the construct by sequencing.
-
Causality: The GAL1 promoter is used because it is tightly regulated. It is repressed by glucose and strongly induced by galactose, allowing for controlled expression of the potentially burdensome PKS enzyme only when desired.
-
-
Yeast Transformation:
-
Transform the expression vector into the S. cerevisiae host strain using the lithium acetate/polyethylene glycol method.
-
Plate the transformed cells on SC-Ura agar plates containing glucose. Incubate for 2-3 days at 30°C.
-
Causality: The host strain is auxotrophic for uracil (ura-), and the vector carries the URA3 gene. This enables selection of only the successfully transformed yeast cells.
-
-
Induction of 6-MSAS Expression:
-
Inoculate a single colony of transformed yeast into 5 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 50 mL of SC-Ura medium with 2% raffinose to a starting OD₆₀₀ of 0.4. Grow until the OD₆₀₀ reaches ~1.0.
-
Causality: Pre-growth in raffinose instead of glucose "starves" the cells of glucose, leading to derepression of the GAL promoter and a more robust and rapid induction upon the addition of galactose.
-
Induce protein expression by adding galactose to a final concentration of 2%. A common strategy is to pellet the cells and resuspend them in fresh galactose-containing medium.
-
Incubate the induced culture for 48-72 hours at 30°C.[11]
-
-
Extraction and Analysis:
-
Pellet the yeast cells by centrifugation. The 6-MSA product is typically secreted into the medium.
-
Collect the supernatant (culture medium). Acidify it to pH 2-3 with HCl.
-
Extract the acidified medium twice with an equal volume of ethyl acetate.
-
Pool the organic layers, dry with anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol.
-
Analyze the extract by reverse-phase HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic 6-MSA standard.
-
Self-Validation: The protocol includes a negative control (yeast transformed with an empty vector) which should not produce 6-MSA. A positive result is only considered valid if the peak in the experimental sample matches the retention time and mass-to-charge ratio of the analytical standard, and is absent in the negative control.
Conclusion and Future Directions
The biosynthetic pathway of 6-methylsalicylic acid via the 6-MSAS enzyme is a cornerstone of fungal secondary metabolism.[6] The elucidation of this pathway, from early isotopic labeling studies to modern heterologous expression, provides a robust framework for understanding how fungi construct complex aromatic molecules from simple precursors.[2][5][10]
While the direct biosynthesis of 2,6-dihydroxy-4-methylbenzoic acid by a single PKS is not described in the foundational literature, its formation can be logically proposed as a downstream modification of the primary 6-MSA product. The fungal metabolome is rich with tailoring enzymes, such as hydroxylases (often cytochrome P450 monooxygenases), that modify core scaffolds. Future research, employing transcriptomics and targeted gene knockouts in a producing fungus, could identify the specific hydroxylase responsible for converting 6-MSA into 2,6-dihydroxy-4-methylbenzoic acid, thereby completing this branch of the metabolic map. The principles and protocols outlined in this guide provide the authoritative and validated foundation for such future discoveries.
References
-
Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Tolerance and specificity of recombinant 6-methylsalicyclic acid synthase - PubMed. (1999). PubMed. [Link]
-
6-methylsalicylic acid synthase - Penicillium patulum (Penicillium griseofulvum) | UniProtKB. (n.d.). UniProt. [Link]
-
Patulin biosynthesis pathway – An overview. (n.d.). Periodicals of Engineering and Natural Sciences. [Link]
-
Multifunctional Enzymes in Microbial Secondary Metabolic Processes - MDPI. (2023). MDPI. [Link]
-
Effects of Inducing Methods on Production of(6-methysalicylic acid) in Saccharomyces(S.cerevisiae). (n.d.). Baidu Xueshu. [Link]
-
Biosynthesis and Toxicological Effects of Patulin - ProQuest. (2010). ProQuest. [Link]
-
Mycotoxins - Their Biosynthesis in Fungi: Patulin and Related Carcinogenic Lactones. (n.d.). Semantic Scholar. [Link]
-
Biosynthesis and Toxicological Effects of Patulin - PMC. (2010). National Center for Biotechnology Information. [Link]
-
Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Polyketide - Wikipedia. (n.d.). Wikipedia. [Link]
-
Recent highlights in biosynthesis research using stable isotopes - PMC - NIH. (2015). National Center for Biotechnology Information. [Link]
-
Studies in relation to biosynthesis. VII. 2-Hydroxy-6-methylbenzoic acid in Penicillium griseofulvum Dierckx - R Discovery. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketide - Wikipedia [en.wikipedia.org]
- 3. ptfos.unios.hr [ptfos.unios.hr]
- 4. Biosynthesis and Toxicological Effects of Patulin - ProQuest [proquest.com]
- 5. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. uniprot.org [uniprot.org]
- 8. Tolerance and specificity of recombinant 6-methylsalicyclic acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Effects of Inducing Methods on Production of(6-methysalicylic acid) in Saccharomyces(<i>S.cerevisiae</i>) [hndk.hainanu.edu.cn]
2,6-Dihydroxy-p-toluic acid monohydrate synonyms and nomenclature
The following technical guide details the nomenclature, structural identity, synthesis, and analytical characterization of 2,6-Dihydroxy-p-toluic acid monohydrate . This document is structured for researchers requiring precise chemical data and validated protocols for experimental application.
Synonyms, Nomenclature, and Structural Characterization
Nomenclature and Chemical Identity
The precise identification of 2,6-Dihydroxy-p-toluic acid is critical due to the existence of close structural isomers, most notably Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). While Orsellinic acid is the most common natural isomer derived from polyketide synthases, the target compound, 2,6-Dihydroxy-p-toluic acid , is a distinct "gamma-resorcylic acid" derivative with unique electronic and steric properties.
Core Identifiers
| Category | Identifier / Name | Notes |
| IUPAC Name | 2,6-Dihydroxy-4-methylbenzoic acid monohydrate | Preferred systematic name. |
| Common Synonym | p-Orsellinic acid | Distinguishes the para-methyl orientation relative to the carboxyl group (vs. ortho in Orsellinic acid). |
| Systematic Synonym | 4-Methyl-γ-resorcylic acid | Indicates the molecule is a 4-methyl derivative of γ-resorcylic acid (2,6-dihydroxybenzoic acid).[1] |
| CAS Number | 480-67-1 | Often refers to the anhydrous parent; frequently used by vendors for the monohydrate with specification. |
| Molecular Formula | C₈H₈O₄ · H₂O | MW: 168.15 (anhydrous) / 186.16 (monohydrate). |
| SMILES | CC1=CC(O)=C(C(=O)O)C(O)=C1.O | Explicitly includes the water of hydration. |
| InChI Key | YHWOTYXWSJQJAA-UHFFFAOYSA-N | Standard InChI Key for the monohydrate form. |
Structural Isomerism (Critical Distinction)
Researchers must distinguish between the target compound and its isomers to avoid experimental error.
-
Target: 2,6-Dihydroxy-p-toluic acid (Hydroxyls at 2,6; Methyl at 4).[1]
-
Isomer: Orsellinic acid (Hydroxyls at 2,4; Methyl at 6).
-
Isomer: 2,4-Dihydroxy-p-toluic acid (Hydroxyls at 2,4; Methyl at 4).
Structural Visualization
The following diagram illustrates the chemical structure of 2,6-Dihydroxy-p-toluic acid and its relationship to the precursor Orcinol, highlighting the regiochemistry of the carboxyl group.
Figure 1: Regiochemical divergence in the carboxylation of Orcinol. The target compound is formed via carboxylation at the sterically hindered 2-position, often requiring enzymatic catalysis.
Synthesis and Production Protocols
While standard chemical carboxylation (Kolbe-Schmitt) of phenols typically yields the ortho/para product (Orsellinic acid), the synthesis of the 2,6-dihydroxy isomer requires forcing carboxylation between the two hydroxyl groups or using biocatalytic methods.
Biocatalytic Synthesis (High Specificity)
This protocol utilizes 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) or 2,3-DHBD (e.g., from Aspergillus oryzae or Rhizobium sp.) to drive the reversible carboxylation of Orcinol with high regioselectivity.
Reagents:
-
Substrate: Orcinol (3,5-Dihydroxytoluene).[2]
-
Carbon Source: Potassium Bicarbonate (KHCO₃) or gaseous CO₂.
-
Catalyst: Recombinant 2,6-DHBD or 2,3-DHBD.
-
Buffer: Phosphate buffer (pH 5.5–6.0) or aqueous Triethanolamine (TEA).[3]
Step-by-Step Workflow:
-
Preparation: Dissolve Orcinol (10–50 mM) in degassed buffer saturated with CO₂ or containing 3 M KHCO₃.
-
Reaction: Add crude enzyme extract or purified decarboxylase. Incubate at 30°C under anaerobic conditions (to prevent oxidation of phenols).
-
Equilibrium Shift: The reaction is reversible. To maximize yield, use In Situ Product Removal (ISPR) with an anion exchange resin (e.g., Dowex 1x2 or Amberlite IRA67). The resin selectively binds the acid product, shifting equilibrium toward synthesis.
-
Elution & Purification: Filter the resin. Elute the product using 1 M HCl in acetone or methanol.
-
Crystallization: Evaporate the solvent to yield 2,6-Dihydroxy-p-toluic acid as white crystals. Recrystallize from water/ethanol to obtain the monohydrate.
Chemical Synthesis (Kolbe-Schmitt Modification)
-
Conditions: High pressure (1.4 MPa) and temperature (130–150°C) with anhydrous Potassium Carbonate (K₂CO₃).[4]
-
Selectivity: This method often produces a mixture of the 2,6-isomer (target) and 2,4-isomer (Orsellinic acid). Separation requires fractional crystallization based on differential solubility in acidic water (2,6-isomer is less soluble at low pH due to strong intramolecular H-bonding).
Analytical Characterization
Validating the identity of 2,6-Dihydroxy-p-toluic acid requires distinguishing it from its isomers using NMR spectroscopy. The high symmetry of the molecule (plane of symmetry through C1-C4) results in a simplified spectrum compared to the asymmetric Orsellinic acid.
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d₆ Frequency: 300/400 MHz
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| ¹H | 10.0–12.0 | Broad Singlet | 3H | –OH / –COOH | Exchangeable protons (2x Phenolic OH, 1x Carboxyl). |
| ¹H | 6.21 | Singlet | 2H | Ar-H (C3, C5) | Key Identifier: A single signal for aromatic protons confirms symmetry (equivalence of H3 and H5). |
| ¹H | 2.17 | Singlet | 3H | –CH ₃ (C4) | Methyl group attached to the aromatic ring. |
| ¹³C | 172.3 | – | – | C =O (C1-COOH) | Carboxyl carbon. |
| ¹³C | 160.7 | – | – | Ar-C –OH (C2, C6) | Deshielded oxygenated carbons (Symmetric). |
| ¹³C | 146.3 | – | – | Ar-C –Me (C4) | Methyl-substituted carbon. |
| ¹³C | 108.0 | – | – | Ar-C –COOH (C1) | Ipso carbon (shielded by ortho-OH effects). |
| ¹³C | 99.0 | – | – | Ar-C –H (C3, C5) | Shielded aromatic carbons ortho to hydroxyls. |
| ¹³C | 21.6 | – | – | –C H₃ | Methyl carbon. |
Interpretation: The presence of only four distinct signals in the aromatic region of the ¹³C spectrum (C1, C2/6, C3/5, C4) confirms the C2v symmetry of 2,6-Dihydroxy-p-toluic acid. In contrast, Orsellinic acid (asymmetric) would display six distinct aromatic carbon signals.
Physical Properties[5][6]
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 175–177°C (Decomposes).
-
Solubility: Soluble in ethanol, acetone, DMSO; sparingly soluble in cold water; soluble in hot water.
Applications in Drug Development
-
Scaffold for Proteolysis Targeting Chimeras (PROTACs): The resorcylic acid moiety provides a rigid linker attachment point with potential for hydrogen bonding in binding pockets.
-
Metabolite Standards: Used as a reference standard in metabolomics to identify degradation products of alkylresorcinols or specific polyketides.
-
Antimicrobial Agents: Derivatives of 2,6-dihydroxybenzoic acid have shown efficacy against MRSA, with the 4-methyl group providing lipophilicity that may enhance membrane penetration compared to the non-methylated parent.
References
-
Sigma-Aldrich. 2,6-Dihydroxy-4-methylbenzoic acid monohydrate Product Sheet. Accessed 2026.[1][5] Link
-
ChemicalBook. 2,6-Dihydroxy-4-methylbenzoic acid Properties and Suppliers. Accessed 2026.[1][5] Link
-
M. Yoshida et al. "Thermophilic, reversible gamma-resorcylate decarboxylase from Rhizobium sp.[3] strain MTP-10005: Purification, molecular characterization, and expression." Journal of Bacteriology, 186(20), 6855–6863. Link
-
PubChem. 4-Methyl-2,6-dihydroxybenzoic acid (Compound Summary). National Library of Medicine. Link
-
Drug Approvals International. Regioselective enzymatic carboxylation of orcinol to 2,6-dihydroxy-4-methylbenzoic acid. Link
Sources
The Architectonics of Lichen Secondary Metabolism: Orsellinic Acid Derivatives, Biosynthesis, and Analytical Profiling
Executive Summary
Lichens—highly specialized symbiotic assemblages of fungi (mycobionts) and photosynthetic partners (photobionts)—are prolific producers of unique secondary metabolites[1]. At the chemical core of this metabolic diversity lies orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), an archetypal phenolic polyketide[2]. Serving as the fundamental biosynthetic building block, orsellinic acid is transformed into complex depsides and depsidones[3]. These derivatives exhibit profound ecological significance and pharmacological potential, acting as potent antimicrobial, antioxidant, and cytotoxic agents[4]. This technical guide delineates the biosynthetic machinery, structural taxonomy, and field-proven analytical methodologies required for isolating and profiling these critical metabolites in modern drug development.
Biosynthetic Machinery: The Polyketide Synthase (PKS) Paradigm
Unlike primary metabolites, lichen secondary metabolism is driven by the acetyl-malonate pathway, utilizing coenzyme A as a precursor and polyketide synthases (PKS) as the catalytic engines[1]. The formation of the polyketide chain involves a series of Claisen condensations between an acetyl-CoA starter unit and multiple malonyl-CoA extender units[5].
-
NR-PKS Action & Orsellinic Acid Formation : Non-reducing polyketide synthases (NR-PKSs) assemble the unreduced polyketide backbone[6]. The intramolecular aldol cyclization of a polyketide intermediate containing four keto groups, followed by enolization and hydrolysis, yields the orsellinic acid monomer[5].
-
Depside Assembly : A single lichen PKS can synthesize two distinct phenolic rings and join them via an ester linkage to form a depside. For example, lecanoric acid is the direct depside dimer of orsellinic acid[6].
-
Depsidone Cyclization : Depsidones are subsequently formed from depsides through an oxidative cyclization process[4]. This reaction introduces a rigid ether linkage between the aromatic rings, resulting in a loss of hydrogen and creating a highly stable tricyclic system[4].
Biosynthetic trajectory of orsellinic acid to complex lichen depsides and depsidones via NR-PKS.
Structural Taxonomy & Quantitative Data
Lichen phenolics are structurally classified based on the presence or absence of a C-3 alkyl substituent on their aromatic rings, dividing them into the orcinol (unsubstituted) and β-orcinol (methylated) series[7]. The structural evolution from a simple monomer to complex cross-linked systems dictates their pharmacological behavior.
| Compound Class | Representative Metabolite | Molecular Formula | Structural Linkage | Key Bioactivity |
| Monomer | Orsellinic Acid | C8H8O4 | N/A | Biosynthetic Precursor, Antioxidant[5] |
| Depside (Orcinol) | Lecanoric Acid | C16H14O7 | Ester | Antimicrobial, Antioxidant[8] |
| Depside (β-Orcinol) | Atranorin | C19H18O8 | Ester | Antitumor, Antioxidant[5] |
| Depsidone | Physodic Acid | C26H30O8 | Ester + Ether | Antimicrobial, Cytotoxic[9] |
| Depsidone | Grayanic Acid | C22H24O7 | Ester + Ether | Enzyme Inhibition[6] |
Experimental Methodologies: Extraction and LC-MS Profiling
Isolating orsellinic acid derivatives requires rigorous optimization to prevent the hydrolysis of delicate ester bonds while ensuring maximum extraction yields. The following protocol establishes a self-validating workflow for metabolite profiling.
Optimized extraction and LC-MS workflow for profiling orsellinic acid derivatives in lichens.
Step-by-Step Protocol: Optimized Extraction and HPLC-DAD-MS Analysis
Step 1: Sample Preparation and Grinding
-
Action : Lyophilize the collected lichen thallus to complete dryness. Subject the dried material to mortar grinding to achieve a fine powder[10].
-
Causality : Lyophilization removes residual water that could hydrolyze the ester bonds of depsides during storage. Mortar grinding is strictly preferred over high-speed mechanical milling; it prevents localized thermal degradation of heat-sensitive depsides while maximizing the surface area-to-volume ratio required for deep solvent penetration[10].
Step 2: Solvent Extraction
-
Action : Perform two successive extractions using 70% methanol at a solid-to-liquid ratio of 2:60, maintaining continuous mechanical stirring at 700 rpm[10].
-
Causality : A binary solvent system like 70% methanol perfectly balances polarity, effectively partitioning both the highly polar orsellinic acid monomers and the more lipophilic, complex depsidones[11]. Stirring at 700 rpm disrupts the solvent boundary layer around the solid lichen particles, drastically accelerating mass transfer and improving total yield[10].
Step 3: Chromatographic Separation (HPLC)
-
Action : Inject the filtered extract onto a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm). Utilize a binary gradient elution consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile[11].
-
Causality : The non-polar C18 stationary phase resolves compounds based on hydrophobicity. The addition of 0.1% formic acid to both mobile phases is a critical chemical modifier; it lowers the pH to suppress the ionization of the phenolic hydroxyl and carboxyl groups on orsellinic acid derivatives. Keeping these molecules in a neutral state prevents peak tailing and ensures sharp, reproducible resolution[11].
Step 4: Self-Validating Detection and Identification
-
Action : Monitor the elution simultaneously at multiple wavelengths (254 nm, 280 nm, and 312 nm) using a Diode-Array Detector (DAD) coupled with electrospray ionization mass spectrometry (ESI-MS)[8].
-
Causality : Orsellinic acid derivatives possess strong, distinct UV chromophores due to their conjugated aromatic systems. By cross-referencing DAD UV-spectra with MS/MS fragmentation pathways, the system becomes self-validating. MS/MS fragmentation definitively maps the structural elucidation of the ester and ether linkages, allowing analysts to distinguish isobaric depsides from depsidones with absolute certainty[10].
Pharmacological Implications
Orsellinic acid derivatives represent a highly underexplored chemical space for modern drug development. Depsidones, with their rigidified ether-bridge tricyclic systems, act as excellent structural scaffolds for multi-target therapeutic agents[7]. Furthermore, compounds like lecanoric acid and atranorin exhibit potent antioxidant and antiproliferative properties, making them prime candidates for oncological research, dermatological formulations, and novel antibiotic development against resistant microbial strains[5].
References
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NCATS Inxight Drugs : ORSELLINIC ACID - Inxight Drugs. National Center for Advancing Translational Sciences.[Link]
-
National Institutes of Health (NIH) : Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PMC.[Link]
-
Taylor & Francis Online : Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone.[Link]
-
MDPI : A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens.[Link]
-
National Institutes of Health (NIH) : Discovery and excavation of lichen bioactive natural products - PMC.[Link]
-
DTU Inside : Fusarium graminearum PKS14 is involved in orsellinic acid and orcinol synthesis. [Link]
-
Indian Academy of Sciences : A theory of biogenesis of lichen depsides and depsidones. [Link]
-
Australian Plants : An Overview of Some Secondary Metabolites and Their Biological Potential. [Link]
-
bioRxiv : Depside and depsidone synthesis in lichenized fungi comes into focus through a genome-wide comparison.[Link]
-
Deakin University : Metabolite profiling of the Indian food spice lichen, Pseudevernia furfuracea combined with optimised extraction methodology.[Link]
-
Université de Rennes : Qualitative and Spatial Metabolite Profiling of Lichens by a LC–MS Approach Combined With Optimised Extraction. [Link]
-
National Institutes of Health (NIH) : Qualitative and spatial metabolite profiling of lichens by a LC-MS approach combined with optimised extraction - PubMed. [Link]
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- 5. resources.austplants.com.au [resources.austplants.com.au]
- 6. Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. dro.deakin.edu.au [dro.deakin.edu.au]
Divergence at the Methyl Group: A Technical Whitepaper on Orsellinic Acid vs. 2,4-Dihydroxybenzoic Acid
Executive Summary
In the landscape of phenolic acids, the presence or absence of a single functional group can fundamentally dictate a molecule's biosynthetic origin, physicochemical behavior, and pharmacological utility. Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) and 2,4-dihydroxybenzoic acid (2,4-DHBA, commonly known as β-resorcylic acid) are structural analogs separated only by a C6-methyl group[1],[2].
Despite this minimal structural variance, their roles in nature and drug development are vastly different. Orsellinic acid serves as the archetypal tetraketide building block for complex fungal and plant secondary metabolites (e.g., macrolides and meroterpenoids)[3],[4]. Conversely, 2,4-DHBA is primarily encountered as a biological degradation product of anthocyanins or as a synthetic intermediate, recently gaining traction as a coenzyme Q (CoQ) precursor analogue for mitochondrial rescue[5]. This guide provides an in-depth technical analysis of their differences, complete with self-validating experimental workflows for their synthesis and isolation.
Structural and Physicochemical Divergence
The C6-methyl group on orsellinic acid introduces steric hindrance around the carboxylic acid moiety and acts as an electron-donating group via hyperconjugation. This slightly reduces the acidity of the carboxyl group compared to 2,4-DHBA.
Quantitative Data Summary
| Property | Orsellinic Acid | 2,4-Dihydroxybenzoic Acid (2,4-DHBA) |
| IUPAC Name | 2,4-Dihydroxy-6-methylbenzoic acid | 2,4-Dihydroxybenzoic acid |
| Molecular Formula | C8H8O4 | C7H6O4 |
| Molecular Weight | 168.15 g/mol | 154.12 g/mol |
| Structural Distinctions | Possesses a C6-methyl group | Lacks a C6-methyl group |
| pKa (Carboxylic Acid) | ~3.90 | ~3.11 - 3.22 |
| Biosynthetic Origin | Polyketide Synthase (PKS) pathway | Flavonoid degradation / Chemical synthesis |
| Primary Bioactivity | Antioxidant, neuroprotectant, meroterpenoid precursor | CoQ6 precursor analogue, mitochondrial rescue |
Data supported by PubChem and chemical property databases[1],[2],[6].
Biosynthetic Origins and Enzymatic Mechanisms
Orsellinic Acid: The Archetypal Polyketide
Orsellinic acid is synthesized de novo via the acetate/malonate pathway. In fungi (e.g., Aspergillus nidulans), this is catalyzed by a non-reducing Type I Polyketide Synthase (PKS) such as OrsA[3]. In plants (e.g., Rhododendron dauricum), a Type III PKS known as orcinol synthase (ORS) performs a similar function[4]. The enzyme selects one acetyl-CoA starter unit and performs three successive decarboxylative Claisen condensations with malonyl-CoA extender units. The resulting enzyme-bound tetraketide undergoes a highly specific C2-C7 aldol cyclization and aromatization to yield orsellinic acid[4].
Fig 1: Polyketide synthase (PKS) mediated biosynthesis of orsellinic acid.
2,4-Dihydroxybenzoic Acid: Degradation and Synthetic Pathways
Unlike orsellinic acid, 2,4-DHBA is not a primary product of PKS machinery. In biological systems, it is a known metabolic degradation product of cyanidin glycosides (anthocyanins) found in tart cherries and cranberry juice[2],[5]. Industrially, it is synthesized from resorcinol via the Kolbe-Schmitt reaction, leveraging the high nucleophilicity of the electron-rich aromatic ring[2],[7].
Fig 2: Chemical synthesis and biological degradation pathways yielding 2,4-DHBA.
Experimental Methodologies: Synthesis and Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each critical step.
Protocol A: De Novo Microbial Biosynthesis of Orsellinic Acid
Rationale: Extracting orsellinic acid from lichens yields highly variable titers. Engineering Escherichia coli provides a scalable, controlled production platform[8].
-
Plasmid Construction: Clone a plant-derived Type III PKS gene (e.g., ORS) into a high-copy expression vector under an IPTG-inducible promoter.
-
Metabolic Engineering (Causality Step): Perform CRISPR interference to knockdown the fadR gene in the host E. coli strain.
-
Why? The fadR gene regulates fatty acid degradation and consumes malonyl-CoA. Knocking it down creates an intracellular malonyl-CoA surplus, directly feeding the PKS extension steps and overcoming the primary metabolic bottleneck[8].
-
-
Cultivation: Grow the engineered strain in M9 minimal media supplemented with glucose. Induce with 0.1 mM IPTG at OD600 = 0.6.
-
Extraction & Validation: Extract the culture broth with an equal volume of ethyl acetate. Evaporate and reconstitute in methanol. Validate the product via LC-MS/MS, monitoring for the characteristic m/z 167 [M-H]⁻ ion in negative ESI mode to confirm the exact mass of orsellinic acid[8].
Protocol B: Regioselective Chemical Synthesis of 2,4-DHBA
Rationale: The Kolbe-Schmitt reaction is the industry standard for carboxylating phenols, but achieving regioselectivity requires precise thermodynamic control[7].
-
Reagent Preparation: Dissolve 92.5 g (0.84 mol) of resorcinol and 200.2 g (1.45 mol) of potassium bicarbonate (KHCO3) in a water/glycerol mixture[7].
-
Pressurized Carboxylation (Causality Step): Transfer to a high-pressure reactor, heat to 95–105°C, and introduce CO2 gas at 5 atm for 2 hours[7].
-
Why KHCO3 and 5 atm CO2? The larger potassium counterion sterically coordinates the incoming CO2 to favor attack at the ortho position relative to the C1-hydroxyl, maximizing 2,4-DHBA yield over the 2,6-isomer. High pressure prevents the thermal decarboxylation of the newly formed product[7].
-
-
Precipitation: Filter the hot mixture, dissolve the precipitate in water, and neutralize slowly with concentrated HCl.
-
Why HCl? Protonating the carboxylate salt neutralizes its charge, drastically reducing its aqueous solubility and forcing the 2,4-DHBA to crash out of solution as a white crystalline solid[7].
-
-
Validation: Filter and dry the crystals. Validate purity via Melting Point determination (expected 224–226°C) and 1H-NMR (confirming the absence of the C6-methyl peak found in orsellinic acid)[7].
Pharmacological Applications and Drug Development
The structural divergence between these two acids dictates entirely different trajectories in drug discovery.
Orsellinic Acid Applications: Orsellinic acid acts as a crucial precursor for the synthesis of complex meroterpenoids, such as daurichromenic acid, which exhibits potent anti-HIV properties[4]. Furthermore, it demonstrates significant neuroprotective capabilities; in vitro studies show it effectively blocks platelet-activating factor (PAF)-mediated neuronal apoptosis and scavenges DPPH radicals[6],[9].
2,4-Dihydroxybenzoic Acid Applications: 2,4-DHBA has emerged as a critical therapeutic analogue for coenzyme Q (CoQ) precursor molecules. In human podocytes and murine models suffering from ADCK4/Coq6 deficiency (which causes severe kidney diseases like focal segmental glomerulosclerosis), 2,4-DHBA treatment partially restores mitochondrial respiratory chain complex II-III activity, increases mitochondrial membrane potential, and significantly reduces reactive oxygen species (ROS) levels[5]. It also serves as a versatile scaffold for synthesizing antimicrobial hydrazide-hydrazones[10].
References
1.[3] Title: Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans. Source: nih.gov. URL: 2.[4] Title: A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum. Source: frontiersin.org. URL: 3.[1] Title: Orsellinic Acid | C8H8O4 | CID 68072 - PubChem. Source: nih.gov. URL: 4.[8] Title: Biosynthetic platform for orsellinic acid-derived meroterpenoids in Escherichia coli. Source: nih.gov. URL: 5.[2] Title: 2,4-Dihydroxybenzoic acid - Wikipedia. Source: wikipedia.org. URL: 6.[6] Title: 2,4-ジヒドロキシ-6-メチル安息香酸 | 480-64-8 - ChemicalBook. Source: chemicalbook.com. URL: 7.[9] Title: CAS 480-64-8: Orsellinic acid | CymitQuimica. Source: cymitquimica.com. URL: 8.[5] Title: 2,4-Dihydroxybenzoic acid | CoQ precursor molecule Analogue | MedChemExpress. Source: medchemexpress.com. URL: 9.[7] Title: 2,4-Dihydroxybenzoic acid synthesis - ChemicalBook. Source: chemicalbook.com. URL: 10.[10] Title: Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Source: mdpi.com. URL:
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Meroterpenoid biosynthesis pathway from orsellinic acid
An In-depth Technical Guide to the Meroterpenoid Biosynthesis Pathway from Orsellinic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
Meroterpenoids, a class of hybrid natural products, are synthesized from both terpenoid and non-terpenoid precursors, with the latter often being polyketides.[1][2] Orsellinic acid (OSA), a simple yet fundamental polyketide, serves as a key starting point for a vast and structurally diverse array of bioactive meroterpenoids in both fungi and plants.[3][4][5] These compounds exhibit a wide range of pharmacological activities, including anti-HIV, antimicrobial, and immunosuppressive properties, making their biosynthetic pathways a subject of intense research for drug discovery and synthetic biology applications.[6][7][8][9] This guide provides a comprehensive technical overview of the core biosynthetic logic for OSA-derived meroterpenoids, detailing the key enzymatic steps from the formation of the aromatic core to the complex tailoring reactions that generate molecular diversity. We will explore the underlying enzymatic mechanisms, provide field-proven experimental workflows for pathway elucidation, and discuss the future of engineering these pathways for novel compound generation.
Core Biosynthetic Blueprint: A Four-Stage Logic
The biosynthesis of meroterpenoids from orsellinic acid follows a conserved, modular logic that can be dissected into four principal stages. This framework provides a predictive model for identifying and characterizing novel biosynthetic gene clusters (BGCs).
-
Polyketide Core Assembly: Formation of the orsellinic acid aromatic scaffold.
-
Prenylation: Attachment of a terpenoid precursor (prenyl diphosphate) to the aromatic ring.
-
Terpenoid Cyclization: Intramolecular cyclization of the prenyl chain to form complex polycyclic structures.
-
Tailoring and Diversification: Post-cyclization modifications (e.g., oxidation, methylation) to yield the final bioactive products.
The following diagram illustrates this overarching workflow.
Enzymatic Machinery: The Key Players
The structural diversity of OSA-derived meroterpenoids is a direct result of the catalytic versatility of the enzymes involved. Understanding these key enzyme families is critical for both pathway elucidation and bioengineering efforts.
Stage 1: Polyketide Synthases (PKS)
The biosynthesis begins with the formation of the orsellinic acid core from acetyl-CoA and three molecules of malonyl-CoA.[7] This reaction is catalyzed by a Polyketide Synthase (PKS).
-
Fungal PKS: In fungi, OSA is typically synthesized by iterative Type I PKSs.[9][10] These are large, multi-domain enzymes that use a single catalytic site repeatedly. The orsellinic acid synthase (OSAS) gene is a well-characterized example found in species like Aspergillus nidulans.[10][11]
-
Plant PKS: In plants, a different class of enzymes, Type III PKSs, are responsible. For instance, in Rhododendron dauricum, the producer of the anti-HIV meroterpenoid daurichromenic acid, an enzyme named Orcinol Synthase (ORS) has been identified.[7][12] ORS produces orcinol as its major product but also generates orsellinic acid, which serves as the precursor for the downstream pathway.[7]
Stage 2: Prenyltransferases (PT)
This is the defining step of meroterpenoid biosynthesis, where the polyketide and terpenoid pathways converge. Aromatic prenyltransferases attach a prenyl group, typically from farnesyl diphosphate (FPP, a C15 precursor) or geranylgeranyl diphosphate (GGPP, a C20 precursor), to the orsellinic acid core.[13]
-
Mechanism: The reaction involves the electrophilic substitution of an aromatic proton with the carbocationic prenyl group. In fungi, UbiA-type membrane-bound prenyltransferases are frequently involved.[1][14] For example, in the biosynthesis of ascofuranone and ascochlorin in Acremonium egyptiacum, the prenyltransferase AscA attaches an FPP group to the C-3 position of the OSA skeleton.[13]
-
Dearomatizing Prenylation: In cases where the aromatic precursor is fully substituted, such as with 3,5-dimethylorsellinic acid (DMOA), prenylation occurs via a dearomatizing mechanism, which is crucial for subsequent rearrangement and cyclization reactions.[15][16]
Stage 3: Terpene Cyclases (TPC)
The cyclization of the linear prenyl chain is arguably the most critical step for generating scaffold diversity. This transformation is catalyzed by terpene cyclases, which initiate a cationic cascade to form multiple rings in a single, concerted step.
-
Non-canonical Cyclases: Fungal meroterpenoid BGCs often lack canonical terpene cyclases. Instead, they employ novel classes of membrane-integrated, transporter-like proteins, first exemplified by Pyr4 in the pyripyropene pathway.[17][18] These enzymes control the folding of the prenyl chain within a hydrophobic cavity, thereby dictating the stereochemical outcome of the cyclization cascade.[8][17] The cyclase AscF in the ascochlorin pathway is another such example.[13]
-
P450-mediated Cyclization: Remarkably, some pathways utilize Cytochrome P450 monooxygenases for this role. Instead of their typical oxidative function, these P450s can act as terpene cyclases, a fascinating example of enzymatic moonlighting.[19][20]
Stage 4: Tailoring Enzymes
Following the construction of the core polycyclic scaffold, a suite of tailoring enzymes introduces further structural modifications. These late-stage reactions are responsible for the vast chemical diversity observed within this natural product family.
-
Oxygenases: Cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent (α-KG) dioxygenases are paramount.[21][22] They catalyze a wide range of chemically challenging transformations, including hydroxylations, epoxidations, and oxidative rearrangements that can fundamentally alter the carbon skeleton.[3][23]
-
Other Modifications: Methyltransferases (MTs), acetyltransferases, and dehydrogenases add further functional groups, fine-tuning the molecule's biological activity.[1]
| Enzyme Class | Abbreviation | Core Function | Example Gene/Enzyme | Organism | Reference |
| Polyketide Synthase | PKS | Forms orsellinic acid core | Orsellinic Acid Synthase (OSAS) | Aspergillus nidulans | [10] |
| Prenyltransferase | PT | Attaches prenyl group to OSA | AscA | Acremonium egyptiacum | [13] |
| Terpene Cyclase | TPC | Cyclizes the prenyl chain | AscF | Acremonium egyptiacum | [13] |
| α-KG Dioxygenase | α-KG | Oxidative rearrangement | AndA | Emericella variecolor | [6] |
| Cytochrome P450 | P450 | Hydroxylation, cyclization | VrtK | Penicillium aethiopicum | [19][20] |
Table 1: Key enzyme families in OSA-derived meroterpenoid biosynthesis.
Case Study: The Ascofuranone/Ascochlorin Pathway
The bifurcated pathway leading to ascofuranone and ascochlorin in Acremonium egyptiacum provides an excellent model for understanding the core biosynthetic principles.[8][13] Both molecules start from orsellinic acid but diverge after the formation of a common epoxide intermediate, showcasing how different enzymatic modifications on a shared precursor can lead to distinct final products.
Experimental Workflow for Pathway Elucidation
For researchers aiming to discover and characterize novel OSA-derived meroterpenoid pathways, a multi-disciplinary approach combining bioinformatics, molecular biology, and analytical chemistry is essential.
Step-by-Step Protocol: Heterologous Expression in Aspergillus oryzae
Aspergillus oryzae is a powerful and widely used heterologous host for expressing fungal secondary metabolite BGCs due to its high production yields and genetic tractability.[3][24]
Objective: To functionally express a putative meroterpenoid BGC and identify its product(s).
-
Vector Construction:
-
Synthesize or clone the genes from the putative BGC (e.g., PKS, PT, TPC, and key tailoring enzymes) from the native organism's gDNA or cDNA.
-
Individually clone each gene into an A. oryzae expression vector (e.g., pTAex3, pUSA, or similar) under the control of a strong, inducible promoter like amyB. Ensure correct codon optimization if necessary.
-
For multi-gene expression, create constructs containing multiple expression cassettes or utilize co-transformation.
-
-
Fungal Transformation:
-
Prepare protoplasts from a suitable A. oryzae recipient strain (e.g., NSAR1, which has auxotrophic markers for selection).[24]
-
Transform the protoplasts with the expression plasmids using a polyethylene glycol (PEG)-mediated method.
-
Select for successful transformants on minimal medium plates lacking the specific nutrient corresponding to the host's auxotrophy (e.g., arginine for an argB mutant).
-
-
Cultivation and Induction:
-
Inoculate a liquid pre-culture (e.g., DPY medium) with spores from a positive transformant and grow for 2-3 days.
-
Transfer the mycelia to an induction medium (e.g., MPE medium containing maltose to induce the amyB promoter).
-
Continue cultivation for 5-7 days to allow for gene expression and metabolite production.
-
-
Metabolite Extraction and Analysis:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia with an organic solvent like ethyl acetate or acetone. Extract the culture filtrate separately with ethyl acetate.
-
Combine and evaporate the organic extracts in vacuo.
-
Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS). Compare the chromatogram to that of a control strain transformed with an empty vector to identify novel peaks.
-
-
Structural Elucidation:
-
Scale up the culture of the producing transformant.
-
Purify the novel compound(s) using preparative HPLC.
-
Determine the chemical structure of the purified compound(s) using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).
-
This self-validating system confirms gene function directly through the production of the corresponding metabolite.
Conclusion and Future Outlook
The biosynthesis of meroterpenoids from orsellinic acid is a testament to nature's ability to generate immense chemical complexity from simple building blocks. Our understanding of the key enzyme families—PKSs, prenyltransferases, non-canonical terpene cyclases, and versatile tailoring enzymes—has advanced significantly through genomics and synthetic biology.[3][5] The continued application of heterologous expression and in vitro reconstitution will undoubtedly uncover more enzymatic marvels and expand the known chemical space of meroterpenoids.[24]
Looking forward, the true potential lies in the rational engineering of these pathways. By combining enzymes from different BGCs (combinatorial biosynthesis) or modifying enzyme active sites through structure-guided mutagenesis, it is possible to create "unnatural" natural products with potentially improved therapeutic properties.[6][8][21] The establishment of microbial production platforms, for instance in E. coli or Aspergillus oryzae, for these valuable compounds paves the way for their sustainable and scalable production, moving beyond the limitations of natural isolation.[4][15]
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Itami, T., & Abe, I. (2015). Biosynthesis of Fungal Meroterpenoids. RSC[Link]
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Chen, Y., & Liu, Y. (2022). Peculiarities of meroterpenoids and their bioproduction. Griffith Research Online. [Link]
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Barra, L., & Abe, I. (2021). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. ResearchGate. [Link]
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Gressler, M., & Hertweck, C. (2021). Chemistry of fungal meroterpenoid cyclases. KOPS - University of Konstanz. [Link]
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Taura, F., et al. (2016). A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum. Frontiers in Plant Science, 7, 1393. [Link]
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Sasaki, K., et al. (2025). Biosynthetic platform for orsellinic acid-derived meroterpenoids in Escherichia coli. Metabolic Engineering, 89, 10-20. [Link]
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Tang, M., et al. (2024). Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. Beilstein Journal of Organic Chemistry, 20, 638-644. [Link]
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Mori, T., & Abe, I. (2024). Recent developments in the engineered biosynthesis of fungal meroterpenoids. Bioscience, Biotechnology, and Biochemistry. [Link]
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Mori, T., & Abe, I. (2024). Recent developments in the engineered biosynthesis of fungal meroterpenoids. Bioscience, Biotechnology, and Biochemistry, 88(5), 589-598. [Link]
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Ziemienowicz, A., et al. (2012). Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans. RSC Publishing. [Link]
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Mori, T., et al. (2021). Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae. Journal of Fungi, 7(6), 481. [Link]
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Barra, L., & Abe, I. (2021). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. Current Opinion in Biotechnology, 69, 52-59. [Link]
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Li, Y., et al. (2024). Target Discovery of Dhilirane-Type Meroterpenoids by Biosynthesis Guidance and Tailoring Enzyme Catalysis. Journal of the American Chemical Society. [Link]
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Mori, T., & Abe, I. (2023). Functional analysis of transmembrane terpene cyclases involved in fungal meroterpenoid biosynthesis. Methods in Enzymology, 693, 215-227. [Link]
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Itoh, T., et al. (2012). Identification of a key prenyltransferase involved in biosynthesis of the most abundant fungal meroterpenoids derived from 3,5-dimethylorsellinic acid. Angewandte Chemie International Edition, 51(22), 5463-5466. [Link]
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Scott, A. I., et al. (1974). A novel biogenetic-type synthesis of an orsellinic acid derivative. Journal of the Chemical Society, Chemical Communications, (13), 534-535. [Link]
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Taura, F., et al. (2020). A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum. ResearchGate. [Link]
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Taura, F., et al. (2018). An Aromatic Farnesyltransferase Functions in Biosynthesis of the Anti-HIV Meroterpenoid Daurichromenic Acid. Plant Physiology, 178(2), 560-573. [Link]
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West, L. M., et al. (2025). Structure revision of meroterpenoid natural products enabled by biomimetic total synthesis. Natural Product Reports. [Link]
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Mori, T. (2022). Biosynthetic study and production of novel fungal meroterpenoids. The University of Tokyo Repository. [Link]
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Giese, H., et al. (2014). Fusarium graminearum PKS14 is involved in orsellinic acid and orcinol synthesis. DTU Orbit. [Link]
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Liu, C., et al. (2022). A Fungal Promiscuous UbiA Prenyltransferase Expands the Structural Diversity of Chrodrimanin-Type Meroterpenoids. Organic Letters, 24(11), 2188-2192. [Link]
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Barrett, A. G. M., et al. (2012). Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercins A and B. The Journal of Organic Chemistry, 77(17), 7271-7295. [Link]
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Chooi, Y.-H., et al. (2013). A Cytochrome P450 Serves as an Unexpected Terpene Cyclase during Fungal Meroterpenoid Biosynthesis. CDC Stacks. [Link]
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Chooi, Y.-H., et al. (2013). A Cytochrome P450 Serves as an Unexpected Terpene Cyclase during Fungal Meroterpenoid Biosynthesis. Journal of the American Chemical Society, 135(45), 16805-16808. [Link]
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El-Demerdash, A., et al. (2020). Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. Marine Drugs, 18(6), 312. [Link]
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Wikipedia contributors. (2023). Polyketide synthase. Wikipedia. [Link]
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Zhang, M., et al. (2020). Sporormielones A–E, bioactive novel C–C coupled orsellinic acid derivative dimers, and their biosynthetic origin. Organic & Biomolecular Chemistry, 18(12), 2296-2301. [Link]
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Tang, M., et al. (2022). Discovery of branching meroterpenoid biosynthetic pathways in Aspergillus insuetus: involvement of two terpene cyclases with distinct cyclization modes. Chemical Science, 13(34), 10078-10085. [Link]
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Methodological & Application
Application Note: Biocatalytic Kolbe-Schmitt Carboxylation for the Synthesis of 2,6-Dihydroxy-4-methylbenzoic Acid
Target Audience: Researchers, bioprocess engineers, and drug development professionals. Scope: Advanced methodologies for overcoming thermodynamic limitations in the enzymatic carboxylation of phenolic compounds using reversible decarboxylases, CO₂ capture solvents, and In Situ Product Removal (ISPR).
Substrate Nomenclature & Chemical Context
The enzymatic carboxylation of standard resorcinol yields 2,6-dihydroxybenzoic acid (2,6-DHBA). To synthesize the specific methylated derivative 2,6-dihydroxy-4-methylbenzoic acid (commonly known as orsellinic acid), the required starting substrate is 5-methylresorcinol (orcinol). This protocol details the orcinol-to-orsellinic acid pathway as the primary model. Both substrates share identical thermodynamic constraints and rely on the same class of reversible enzymes, specifically orsellinate decarboxylase (EC 4.1.1.58) .
Mechanistic Principles & Causality
The biological equivalent of the Kolbe-Schmitt reaction is notoriously difficult to drive toward synthesis. Because the standard Gibbs free energy strongly favors decarboxylation, achieving high yields of the carboxylated product requires aggressive reaction engineering .
To force the equilibrium toward the formation of 2,6-dihydroxy-4-methylbenzoic acid, this protocol employs two synergistic strategies:
-
C1 Substrate Flooding via Amine Solvents: Triethanolamine (TEA) acts as a highly efficient CO₂ capture solvent. By absorbing gaseous CO₂ and converting it into dissolved inorganic carbon (bicarbonate), TEA provides a massive excess of the C1 substrate, pushing the reaction forward .
-
In Situ Product Removal (ISPR): The addition of a strong anion exchange resin (Dowex 1x8-50) continuously strips the newly formed carboxylic acid from the aqueous phase. According to Le Chatelier’s principle, this localized depletion of the product prevents the reverse decarboxylation reaction, effectively locking the carbon in its fixed state.
Experimental Workflow
Workflow of enzymatic carboxylation coupled with In Situ Product Removal (ISPR) for high yield.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Each phase contains internal quality control (QC) checkpoints to ensure the physical and chemical parameters are strictly maintained.
Step 1: Preparation of the CO₂-Saturated Reaction Medium
-
Action: Prepare a 1 M aqueous solution of Triethanolamine (TEA). Using a microbubble sparger, continuously inject gaseous CO₂ into the solution at 30 °C.
-
Causality: Microbubble gassing drastically increases the gas-liquid interfacial area, maximizing the mass transfer rate of CO₂ into the solvent. TEA buffers the system while acting as a carbon sink.
-
System Validation: Monitor the pH in real-time. The initial pH of 1 M TEA is highly alkaline (>10.0). The system is validated as "CO₂-saturated" only when the pH drops and strictly stabilizes between 7.5 and 8.0 . A fluctuating pH indicates incomplete mass transfer, which will starve the enzyme of bicarbonate.
Step 2: Biocatalyst and Substrate Initiation
-
Action: Add 80 mM of orcinol (5-methylresorcinol) to the saturated TEA buffer. Introduce 0.1 – 0.5 mg/mL of purified orsellinate decarboxylase (e.g., from Arthrobacter sp. K8 or Aspergillus oryzae).
-
Causality: The high concentration of bicarbonate forces the enzyme's active site to catalyze the reverse reaction—nucleophilic attack of the phenolic enolate onto the activated CO₂.
-
System Validation: Extract a 100 µL aliquot at t=0 and t=2 hours. Analyze via HPLC (C18 column, UV detection at 254 nm). The appearance of a new peak corresponding to the 2,6-dihydroxy-4-methylbenzoic acid standard validates that the enzyme is active in the carboxylation direction.
Step 3: In Situ Product Removal (ISPR)
-
Action: Once the reaction reaches ~20% conversion (typically within 4-6 hours), introduce 50 mg/mL of Dowex 1x8-50 anion exchange resin directly into the bioreactor under gentle agitation (150 rpm).
-
Causality: The resin features quaternary ammonium functional groups that have a high affinity for the negatively charged carboxylate group of the product, but minimal affinity for the neutral phenolic substrate (orcinol).
-
System Validation: Perform HPLC analysis on the aqueous supernatant 1 hour after resin addition. The product peak must drop by at least 80%, while the orcinol peak remains stable. This differential confirms selective resin binding and validates the equilibrium shift.
Step 4: Downstream Processing and Elution
-
Action: After 48 hours, halt the reaction. Filter the resin beads from the aqueous medium and wash with distilled water to remove residual TEA and unreacted orcinol. Elute the product by washing the resin with 1 M HCl in methanol.
-
Causality: The highly acidic methanol protonates the carboxylic acid (converting it from a carboxylate ion to a neutral acid). This neutralizes its ionic bond with the resin, allowing it to partition freely into the organic solvent.
-
System Validation: Evaporate the methanol under reduced pressure. The formation of white/off-white crystals validates successful recovery. Confirm final purity (>99%) via NMR or LC-MS.
Quantitative Data & Yield Optimization
The implementation of reaction engineering techniques is strictly required to achieve industrially relevant yields. The table below summarizes the causal impact of different thermodynamic interventions on the final conversion of the substrate.
Table 1: Effect of Reaction Engineering on Carboxylation Yield
| Reaction System / Buffer | Substrate | C1 Source | Equilibrium Shift Strategy | Conversion Yield (%) |
| Standard Aqueous Buffer (pH 7.5) | Orcinol | KHCO₃ (3 M) | None (Equilibrium limited) | ~ 20 - 30% |
| 1 M Aqueous Triethanolamine (TEA) | Orcinol | CO₂ (1 bar) | None (Solvent capture only) | ~ 40% |
| 1 M Aqueous Triethanolamine (TEA) | Orcinol | CO₂ (1 bar) | ISPR (Dowex 1x8-50 Resin) | > 85% |
| Standard Aqueous Buffer (pH 7.5) | Resorcinol | KHCO₃ (3 M) | ISPR (Tetrabutylammonium Bromide) | > 90%* |
*Note: Quaternary ammonium salts (like Tetrabutylammonium Bromide) can also be used to precipitate the product directly out of the aqueous phase, serving as an alternative ISPR method for phenolic carboxylations .
References
-
Ohde, D., Thomas, B., Bubenheim, P., & Liese, A. (2023). "Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO2 Pressure." Molecules, 29(1), 25. URL: [Link]
-
Wu, S., et al. (2015). "An Unprecedented Effective Enzymatic Carboxylation of Phenols." ACS Catalysis, 6(1), 210-214. URL: [Link]
-
Yoshida, K., et al. (2020). "Screening, gene cloning, and characterization of orsellinic acid decarboxylase from Arthrobacter sp. K8 for regio-selective carboxylation of resorcinol derivatives." Journal of Biotechnology, 323, 26-33. URL: [Link]
-
Einsle, O., et al. (2023). "Enzymatic Conversion of CO2: From Natural to Artificial Utilization." Chemical Reviews, 123(8), 5483-5534. URL: [Link]
Application Notes and Protocols for the Heterologous Expression of Orsellinic Acid Synthase in Escherichia coli
For: Researchers, scientists, and drug development professionals.
Introduction: Tapping into Fungal Chemistry with a Bacterial Workhorse
Orsellinic acid (OSA) is a foundational molecule in the biosynthesis of a vast array of pharmacologically significant natural products, including anticancer and anti-inflammatory agents.[1][2][3] Native to various fungi and lichens, the production of OSA and its derivatives from natural sources is often inefficient and unreliable.[1] The heterologous expression of the enzyme responsible for its synthesis, orsellinic acid synthase (OAS), in a robust and easily manipulated host like Escherichia coli offers a promising alternative for scalable and sustainable production.[1][4][5]
This guide provides a comprehensive overview and detailed protocols for the successful expression of functional fungal orsellinic acid synthase in E. coli. We will delve into the critical considerations, from gene design to protein purification and functional analysis, explaining the rationale behind each experimental choice to ensure a self-validating and reproducible workflow.
The Challenge: Bridging the Eukaryotic-Prokaryotic Divide
Expressing a large, multi-domain fungal polyketide synthase (PKS) like OAS in a bacterial host is not without its challenges.[6][7] Key hurdles include:
-
Codon Usage Bias: The genetic code is degenerate, and different organisms exhibit preferences for specific codons. The codon usage of a fungal gene can be suboptimal for efficient translation in E. coli, leading to low protein yields.[8][9][10]
-
Post-Translational Modification: PKSs require a crucial post-translational modification—the attachment of a 4'-phosphopantetheine (Ppant) arm to the acyl carrier protein (ACP) domain. This conversion from the inactive apo-form to the active holo-form is catalyzed by a phosphopantetheinyl transferase (PPTase), an enzyme that may not be sufficiently active or compatible in E. coli for modifying a fungal PKS.[11]
-
Protein Folding and Solubility: Large, complex eukaryotic proteins often misfold and form insoluble inclusion bodies when overexpressed in E. coli, rendering the protein inactive.[7][12]
-
Precursor Supply: The synthesis of orsellinic acid requires a steady supply of the building blocks acetyl-CoA and malonyl-CoA. The native metabolism of E. coli may not provide these precursors at a rate sufficient for high-level polyketide production, creating a metabolic bottleneck.[5]
This guide will address each of these challenges with field-proven strategies and detailed protocols.
Strategic Workflow for OAS Expression in E. coli
The overall workflow for expressing and characterizing OAS in E. coli can be broken down into several key stages.
Caption: A streamlined workflow for the heterologous expression of OAS in E. coli.
Part 1: Gene Design and Vector Construction
The foundation of successful heterologous expression lies in the careful design of the synthetic gene and the choice of an appropriate expression vector.
Codon Optimization: Speaking the Host's Language
Causality: To mitigate the risk of translational stalling and low protein yield due to rare codons, the amino acid sequence of the fungal OAS should be reverse-translated into a DNA sequence optimized for E. coli's codon usage bias.[8][13] This process involves replacing codons that are rare in E. coli with more frequently used synonymous codons, without altering the final amino acid sequence.[14]
Protocol:
-
Obtain the amino acid sequence of the target orsellinic acid synthase.
-
Use a commercially available or free online codon optimization tool (e.g., GENEWIZ's Codon Optimization Tool, IDT's Codon Optimization Tool).[13]
-
Set the target expression host to "Escherichia coli (K-12 or B strain)".
-
The algorithm will generate an optimized DNA sequence. It is also prudent to avoid internal restriction sites that will be used for cloning.
-
Order the synthesis of the codon-optimized gene from a reputable vendor.
Vector Selection: The pET System
Causality: The pET expression system is one of the most widely used and effective systems for producing recombinant proteins in E. coli.[15] It utilizes the strong T7 promoter, which is recognized by the T7 RNA polymerase. The gene for T7 RNA polymerase is typically located on the chromosome of the host E. coli strain (e.g., BL21(DE3)) under the control of the lacUV5 promoter.[16] This allows for tight regulation of expression, where the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) induces the production of T7 RNA polymerase, which in turn transcribes the target gene.[17][18]
Protocol:
-
Select a suitable pET vector, such as pET-28a(+), which provides a strong T7 promoter and an N-terminal hexahistidine (6xHis) tag. This tag is crucial for subsequent protein purification via immobilized metal affinity chromatography (IMAC).[17][18]
-
Digest both the synthesized, codon-optimized OAS gene and the pET vector with appropriate restriction enzymes (e.g., NdeI and XhoI).
-
Ligate the digested OAS gene into the linearized pET vector using T4 DNA ligase.
-
Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).
-
Isolate plasmid DNA from several colonies and verify the correct insertion of the OAS gene via restriction digest and Sanger sequencing.
Part 2: Host Strain and Expression Conditions
The Essential Partner: Phosphopantetheinyl Transferase (PPTase)
Causality: As previously mentioned, OAS must be converted from its apo- to its holo-form to be active. This requires the action of a PPTase. While E. coli has its own native PPTases, co-expressing a promiscuous PPTase, such as Sfp from Bacillus subtilis or NpgA from Aspergillus nidulans, has been shown to be highly effective for activating fungal PKSs.[11]
Protocol:
-
Obtain a compatible plasmid carrying a gene for a promiscuous PPTase (e.g., pET-Sfp, which should have a different antibiotic resistance marker than the OAS expression plasmid, such as ampicillin or chloramphenicol).
-
Prepare chemically competent E. coli BL21(DE3) cells. This strain is a robust expression host and carries the gene for T7 RNA polymerase under lacUV5 control.[19]
-
Co-transform the competent BL21(DE3) cells with both the OAS-pET vector and the PPTase-expressing plasmid.
-
Select for co-transformants on LB agar plates containing both antibiotics (e.g., kanamycin and ampicillin).
Optimizing Culture and Induction Conditions
Causality: The conditions under which the E. coli culture is grown and protein expression is induced can dramatically impact the yield and solubility of the recombinant protein.[15] Lower temperatures (16-25°C) after induction can slow down protein synthesis, which often promotes proper folding and reduces the formation of inclusion bodies.[7] The concentration of the inducer (IPTG) and the cell density at the time of induction are also critical parameters to optimize.
Protocol:
-
Inoculate a single colony of the co-transformed E. coli BL21(DE3) into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
The next day, use the overnight culture to inoculate a larger volume (e.g., 1 L) of fresh LB broth with antibiotics in a baffled flask to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C) in a cold water bath.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate the culture at the lower temperature (e.g., 18°C) for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Part 3: Protein Purification and Functional Verification
Purification of Recombinant OAS
Causality: A multi-step purification protocol is generally required to obtain highly pure and active OAS. The 6xHis-tag engineered onto the protein allows for a highly specific first purification step using IMAC.[17][20] A subsequent size-exclusion chromatography (SEC) step can then be used to remove any remaining contaminants and protein aggregates, resulting in a homogenous protein sample.[18]
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged OAS with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein using an appropriate centrifugal filter device.
-
Equilibrate an SEC column (e.g., Superdex 200) with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein onto the column and collect fractions corresponding to the expected molecular weight of the OAS protein.
-
-
Purity Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the correct molecular weight.
-
In Vitro Functional Assay
Causality: The ultimate test of successful heterologous expression is the demonstration of enzymatic activity. The in vitro assay for OAS involves providing the purified enzyme with its substrates, acetyl-CoA and malonyl-CoA, and then detecting the formation of the product, orsellinic acid, typically by High-Performance Liquid Chromatography (HPLC).[21]
Caption: Enzymatic synthesis of orsellinic acid by OAS.
Protocol:
-
Prepare a reaction mixture containing:
-
Purified OAS (final concentration 1-5 µM)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Acetyl-CoA (final concentration 0.5 mM)
-
Malonyl-CoA (final concentration 1 mM)
-
-
Incubate the reaction at 30°C for 1-4 hours.
-
Quench the reaction by adding an equal volume of ice-cold ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and carefully collect the upper organic (ethyl acetate) layer.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in a small volume of methanol.
-
Analyze the sample by reverse-phase HPLC, monitoring at a wavelength of ~270 nm. Compare the retention time and UV spectrum of any product peak to an authentic orsellinic acid standard.
Enhancing Production: Metabolic Engineering Strategies
For industrial-scale production, further optimization of the E. coli host is often necessary to maximize the yield of orsellinic acid.[1][4] Recent studies have demonstrated that significant improvements in OSA titers can be achieved through metabolic engineering.[5]
Key Strategies:
-
Increasing Malonyl-CoA Supply: Malonyl-CoA is often the limiting precursor. Overexpressing key enzymes in its biosynthetic pathway, such as acetyl-CoA carboxylase (ACC), can significantly boost its availability.[5]
-
Reducing Competing Pathways: Knocking down or deleting genes that divert precursors away from the desired pathway can increase flux towards orsellinic acid. For example, the knockdown of fadR, a regulator of fatty acid degradation, has been shown to be effective.[5]
A recent study successfully implemented these strategies, achieving an orsellinic acid titer of 202 mg/L, a 145-fold improvement over their initial non-optimized strain.[5]
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference(s) |
| Expression Host | E. coli BL21(DE3) | [19] |
| Expression Vector | pET series (e.g., pET-28a) | [15] |
| Inducer | IPTG | [17][18] |
| Induction Temperature | 16 - 25 °C | [7][11] |
| Induction OD600 | 0.6 - 0.8 | General Practice |
| Purified Protein Yield | 1 - 5 mg/L of culture | [21] |
| OSA Titer (Engineered Strain) | up to 202 mg/L | [5] |
Conclusion
The heterologous expression of orsellinic acid synthase in E. coli is a viable and powerful strategy for the production of this important chemical precursor. By addressing the inherent challenges of expressing a fungal PKS in a bacterial host through careful gene design, co-expression of a PPTase, optimization of culture conditions, and implementation of metabolic engineering strategies, researchers can establish a robust and scalable platform for the biosynthesis of orsellinic acid and its valuable derivatives. The protocols and insights provided in this guide offer a solid foundation for achieving this goal, paving the way for further research and development in the field of synthetic biology and natural product synthesis.
References
-
Abe, I. (2021). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. Current Opinion in Chemical Biology, 65, 102082. [Link][3]
-
Braesel, J., Gressler, M., & Hoffmeister, D. (2017). Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete. Fungal Genetics and Biology, 100, 10-19. [Link][22]
-
Dhanoa, J. K., Singh, P., & Sekhon, S. S. (2018). Strategies for optimization of heterologous protein expression in E. coli: Roadblocks and reinforcements. International Journal of Biological Macromolecules, 106, 1047-1057. [Link][7]
-
European Pharmaceutical Review. (2026, February 17). Orsellinic acid produced in E. coli for first time. [Link][4]
-
GENEWIZ from Azenta Life Sciences. (2025, July 22). Codon Optimization. [Link][13]
- Hansen, B. G., et al. (2012). Heterologous expression of the avilamycin biosynthetic gene cluster in Streptomyces coelicolor and Streptomyces lividans.
- Keatinge-Clay, A. T. (2016). The structures of type I polyketide synthases. Natural Product Reports, 33(9), 1022-1044.
-
Li, J., et al. (2021). Codon-Optimized Rhodotorula glutinis PAL Expressed in Escherichia coli With Enhanced Activities. Frontiers in Bioengineering and Biotechnology, 8, 618456. [Link][8]
- Pfeifer, B. A., & Khosla, C. (2001). Biosynthesis of polyketides in heterologous hosts. Microbiology and Molecular Biology Reviews, 65(1), 106-118.
-
Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification, 41(1), 207-234. [Link][16]
-
Tomita, I., et al. (2025). Biosynthetic platform for orsellinic acid-derived meroterpenoids in Escherichia coli. Metabolic Engineering, 90, 101859. [Link][5]
-
Unzeta, M., et al. (2024). Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. Methods in Molecular Biology, 2839, 233-241. [Link][18]
-
Watanabe, K., et al. (1998). Production of a polyketide natural product in nonpolyketide-producing prokaryotic and eukaryotic hosts. Proceedings of the National Academy of Sciences, 95(2), 531-534. [Link][11]
-
Zhang, W., et al. (2008). Engineered biosynthesis of bacterial aromatic polyketides in Escherichia coli. Proceedings of the National Academy of Sciences, 105(52), 20683-20688. [Link][23]
-
Zha, W., et al. (2009). Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase. ACS Chemical Biology, 4(5), 309-318. [Link][21]
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- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Biosynthetic platform for orsellinic acid-derived meroterpenoids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Strategies for optimization of heterologous protein expression in E. coli: Roadblocks and reinforcements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Codon-Optimized Rhodotorula glutinis PAL Expressed in Escherichia coli With Enhanced Activities [frontiersin.org]
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- 12. repo.uni-hannover.de [repo.uni-hannover.de]
- 13. Codon Optimization - GENEWIZ from Azenta Life Sciences - Europe [genewiz.com]
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- 15. Strategies for Construction of Recombinant Escherichia coli Expression Vectors and Optimization of Cultivation Conditions - Bio-Link [biolink.com]
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- 20. researchgate.net [researchgate.net]
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- 23. pnas.org [pnas.org]
Application Note & Protocol: Synthesis of Methyl Orsellinate via Fischer Esterification
Introduction: The Significance and Synthesis of Methyl Orsellinate
Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) is a naturally occurring phenolic compound found in various lichens and fungi.[1][2] It serves as a valuable synthetic intermediate and has garnered significant interest within the scientific community for its diverse biological activities.[3][4] Research has highlighted its potential as an antifungal agent, a phytotoxic compound, and an inhibitor of protein tyrosine phosphatase 1B (PTP1B), making it a target for studies in type 2 diabetes and obesity.[5][6][7]
This document provides a detailed protocol for the preparation of methyl orsellinate from its carboxylic acid precursor, 2,6-dihydroxy-4-methylbenzoic acid (orsellinic acid). The chosen synthetic route is the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] This method is favored for its cost-effectiveness and efficiency, particularly on a larger scale.[8] The core of this process involves refluxing the carboxylic acid with a large excess of methanol, which acts as both the reactant and the solvent, in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible, and driving it to completion requires strategic manipulation of the chemical equilibrium, as dictated by Le Châtelier's Principle.[10][11]
The Underlying Chemistry: Mechanism of Fischer Esterification
The Fischer esterification is a nucleophilic acyl substitution reaction.[12] Its mechanism proceeds through a series of reversible protonation and deprotonation steps, which can be effectively summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]
The Causality Behind the Catalysis: The reaction requires a strong acid catalyst (e.g., H₂SO₄) because carboxylic acids are not sufficiently electrophilic to be attacked by a neutral alcohol like methanol. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the methanol's oxygen atom.[8][9]
Step-by-Step Mechanism:
-
Protonation: The carbonyl oxygen of 2,6-dihydroxy-4-methylbenzoic acid is protonated by the acid catalyst, forming a resonance-stabilized cation.
-
Nucleophilic Attack (Addition): The methanol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral oxonium ion intermediate.
-
Deprotonation: A proton is transferred from the oxonium ion to a base (another methanol molecule), yielding a neutral tetrahedral intermediate.
-
Protonation: One of the hydroxyl groups on the tetrahedral intermediate is protonated by the conjugate acid of the catalyst, converting it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or methanol) to regenerate the acid catalyst and yield the final product, methyl orsellinate.[8][12][13]
Caption: The PADPED mechanism of Fischer Esterification.
Detailed Experimental Protocol
This protocol outlines the synthesis of methyl orsellinate on a laboratory scale. Adherence to safety precautions is paramount throughout the procedure.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | MW ( g/mol ) | Notes |
| 2,6-Dihydroxy-4-methylbenzoic acid | 480-64-8 | C₈H₈O₄ | 168.15 | Starting material. |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Reagent and solvent. Use a large excess. |
| Sulfuric Acid (Concentrated, 98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst. Highly corrosive. |
| Diethyl Ether or Ethyl Acetate | 60-29-7 | C₄H₁₀O | 74.12 | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | 84.01 | For neutralizing acid. |
| Saturated Sodium Chloride Solution (Brine) | N/A | NaCl (aq) | 58.44 | For washing/drying the organic phase. |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | 7487-88-9 | MgSO₄ or Na₂SO₄ | 120.37 | Drying agent. |
| Round-bottom flask (e.g., 250 mL) | - | - | - | Reaction vessel. |
| Reflux Condenser | - | - | - | To prevent solvent loss during heating. |
| Heating Mantle with Stirrer | - | - | - | For controlled heating and mixing. |
| Separatory Funnel | - | - | - | For liquid-liquid extraction. |
| Rotary Evaporator | - | - | - | For solvent removal. |
Step-by-Step Methodology
1. Reaction Setup:
-
Place 5.0 g (29.7 mmol) of 2,6-dihydroxy-4-methylbenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 100 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid as much as possible.
-
Place the flask in an ice-water bath to cool the solution.
2. Catalyst Addition:
-
CRITICAL SAFETY STEP: While stirring in the ice bath, slowly and carefully add 3 mL of concentrated sulfuric acid dropwise down the inner wall of the flask.[14] This addition is highly exothermic. A rapid addition can cause dangerous splashing and boiling.
-
Once the addition is complete, remove the flask from the ice bath.
3. Reflux:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to reflux using a heating mantle. A gentle boil should be maintained.
-
Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Isolation:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a 500 mL separatory funnel containing 150 mL of cold deionized water.
-
Rinse the reaction flask with 50 mL of diethyl ether (or ethyl acetate) and add this rinsing to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The lower aqueous layer contains methanol, sulfuric acid, and water, while the upper organic layer contains the desired product.
-
Drain and discard the lower aqueous layer.
5. Washing the Organic Phase:
-
Wash the organic layer sequentially with:
- 50 mL of deionized water.
- 50 mL of saturated sodium bicarbonate solution. (Caution: Vigorous gas evolution (CO₂) will occur. Vent the funnel immediately and repeatedly after shaking.) This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
- 50 mL of saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.
-
After each wash, drain and discard the lower aqueous layer.
6. Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate (or sodium sulfate) to the flask. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Gravity filter or carefully decant the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
7. Purification and Characterization:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent, such as methanol/water or ethanol/water, to yield pure methyl orsellinate as a white to off-white solid.
-
Determine the melting point of the purified product (literature M.P.: 141-142°C).[7]
-
Confirm the structure and purity using spectroscopic methods (NMR, IR, MS).
Caption: Workflow for the synthesis of methyl orsellinate.
Data Summary and Product Validation
Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Acid:Alcohol) | ~1 : 83 (molar ratio) | A large excess of methanol drives the equilibrium toward the ester product.[10][13] |
| Catalyst Loading | Catalytic (approx. 0.5-1.0 eq) | Sufficient to protonate the carbonyl and initiate the reaction cycle. |
| Reaction Temperature | Reflux of Methanol (~65°C) | Provides thermal energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Typically sufficient for reaching equilibrium under these conditions. |
| Expected Yield | 75-90% (after purification) | Dependent on reaction completion and efficiency of work-up/purification. |
Expected Characterization Data for Methyl Orsellinate
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₉H₁₀O₄.[1]
-
Molecular Weight: 182.17 g/mol .[1]
-
Melting Point: 141-142°C.[7]
-
¹H NMR (DMSO-d₆, representative shifts):
-
δ ~10.5-11.0 ppm (s, 1H, Ar-OH, hydrogen-bonded)
-
δ ~9.5-10.0 ppm (s, 1H, Ar-OH)
-
δ ~6.2 ppm (d, 1H, Ar-H)
-
δ ~6.1 ppm (d, 1H, Ar-H)
-
δ ~3.8 ppm (s, 3H, -OCH₃)
-
δ ~2.3 ppm (s, 3H, Ar-CH₃)
-
-
¹³C NMR: Characteristic peaks for methyl ester carbonyl (~170 ppm), aromatic carbons, ester methyl carbon (~52 ppm), and aromatic methyl carbon (~24 ppm).[1]
-
Mass Spec (EI): Expected molecular ion (M⁺) at m/z = 182.[1]
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield.
-
Cause: Incomplete reaction due to insufficient reflux time or water in the reagents. The presence of water can shift the equilibrium back towards the starting materials.[12]
-
Solution: Ensure anhydrous methanol is used. Increase reflux time and monitor the reaction by TLC. Consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene, although excess methanol is the more common approach.[11]
-
-
Problem: Product Fails to Crystallize or is Oily.
-
Cause: Impurities, such as unreacted starting material or residual solvent, are present.
-
Solution: Ensure the work-up was thorough, especially the sodium bicarbonate wash to remove all acidic species. Re-dissolve the crude product in a minimal amount of a suitable hot solvent and attempt recrystallization again, perhaps by slow cooling or by adding a non-polar co-solvent.
-
-
Insight on Steric Hindrance: While 2,6-dihydroxy-4-methylbenzoic acid has two ortho-substituents, the Fischer esterification is generally robust enough to overcome moderate steric hindrance, especially with a small alcohol like methanol.[10][15] For more hindered alcohols, alternative esterification methods like using DCC/DMAP or converting the carboxylic acid to an acid chloride might be necessary.[16]
Mandatory Safety Precautions
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable) are mandatory.[17]
-
Chemical Hazards:
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin and eye burns.[18] It reacts violently and exothermically with water. Always add acid to other liquids slowly and with cooling.[17][19]
-
Methanol: Flammable liquid and vapor.[20] It is toxic if inhaled, ingested, or absorbed through the skin. Avoid all direct contact.
-
Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during extraction.
-
-
Emergency Procedures:
-
Acid Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material. For large spills, evacuate the area.
-
Skin/Eye Contact: In case of contact with any chemical, especially sulfuric acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17][18]
-
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. [Link]
-
Columbus Chemical. (2022, April 18). Methanol/Hydrosulfuric Acid Mixed. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76658, Methyl Orsellinate. [Link]
-
MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]
-
ClearTech. (2018, December 7). Sulphuric Acid Safety Data Sheet. [Link]
-
Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]
-
The Good Scents Company. (n.d.). methyl orsellinate. [Link]
-
Carl Roth. (2024, May 24). Safety Data Sheet: sulphuric acid ... %. [Link]
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]
-
BioCrick. (n.d.). Methyl orsellinate. [Link]
-
StuDocu. (n.d.). esterification of benzoic acid to methyl benzoate. [Link]
-
PhytoBank. (2015, April 24). Showing Methyl orsellinate (PHY0168106). [Link]
-
ResearchGate. (1978, January). An Improved Synthesis of 2Methyl4,6-dihydroxybenzoic Acid (Orsellinate) Esters and Homologues. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Course Hero. (n.d.). Fischer Esterification: Preparation of methyl benzoate | Lab Reports Organic Chemistry. [Link]
- Google Patents. (n.d.). US4524216A - Method of preparing p-orsellinic acid esters.
- Google Patents. (n.d.). US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]
-
University of California, Santa Cruz. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
-
Autechaux. (2023, July 7). Methyl orsellinate CAS 3187-58-4 production. [Link]
-
YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. [Link]
-
Háskóli Íslands. (n.d.). The isolation of methyl β-orsellinate from Stereocaulon alpinum. [Link]
-
MDPI. (2023, December 19). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]
Sources
- 1. Methyl Orsellinate | C9H10O4 | CID 76658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.hi.is [iris.hi.is]
- 3. Methyl orsellinate CAS 3187-58-4 [minglangchem.com]
- 4. 2,4-DIHYDROXY-6-METHYLBENZOIC ACID | 480-64-8 [chemicalbook.com]
- 5. methyl orsellinate | 3187-58-4 [chemicalbook.com]
- 6. Methyl orsellinate | CAS:3187-58-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) | Fungal | 3187-58-4 | Invivochem [invivochem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. athabascau.ca [athabascau.ca]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. byjus.com [byjus.com]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. docsity.com [docsity.com]
- 15. mdpi.com [mdpi.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. westlab.com.au [westlab.com.au]
- 18. teck.com [teck.com]
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Thin-layer chromatography (TLC) solvent systems for phenolic acids
Application Note: Optimized Thin-Layer Chromatography (TLC) Solvent Systems for Phenolic Acids
Abstract & Scope
This technical guide provides a rigorous methodology for the separation and identification of phenolic acids using Thin-Layer Chromatography (TLC). Phenolic acids, ubiquitous in plant metabolomics and drug development, present unique chromatographic challenges due to their polarity and ionizable carboxylic acid moieties. This note details optimized solvent systems, visualization protocols, and mechanistic insights to eliminate common issues such as "tailing" and poor resolution between hydroxybenzoic and hydroxycinnamic acid derivatives.
Theoretical Foundation: The "Acid Effect"
Phenolic acids consist of a phenolic ring and a carboxylic acid function (
To achieve sharp bands, the mobile phase must contain an acid modifier (Formic acid or Acetic acid) to suppress ionization:
Experimental Workflow
The following diagram outlines the critical path for phenolic acid analysis, ensuring data integrity from extraction to detection.
Figure 1: Standardized TLC workflow for phenolic acid analysis emphasizing plate activation and chamber saturation.
Solvent System Selection
Selection depends on the specific subclass: Hydroxybenzoic acids (C6-C1, e.g., Gallic, Protocatechuic) vs. Hydroxycinnamic acids (C6-C3, e.g., Caffeic, Ferulic).
Table 1: Optimized Mobile Phases
| System Class | Composition (v/v/v) | Ratios | Target Analytes | Application Notes |
| System A (TEF) | Toluene : Ethyl Acetate : Formic Acid | 36 : 12 : 5 | General Aglycones (Ferulic, Caffeic, Coumaric) | Gold Standard. Excellent resolution of cinnamic derivatives. Sharp bands. |
| System B (Polar) | Ethyl Acetate : Formic Acid : Acetic Acid : Water | 100 : 11 : 11 : 26 | Glycosides & Highly Polar Acids (Chlorogenic, Rosmarinic) | "Wagner" system. Essential for compounds that stay at origin in System A. |
| System C (Chlorinated) | Chloroform : Methanol : Formic Acid | 85 : 15 : 1 | Hydroxybenzoic Acids (Gallic, Syringic) | Good for separating isomers, but use fume hood (toxic). |
| System D (Screening) | Toluene : Acetone : Formic Acid | 6 : 3 : 1 | Rapid Screening | Faster run time; slightly lower resolution than System A. |
Decision Logic for Solvent Selection
Figure 2: Decision tree for selecting the mobile phase based on analyte polarity and structure.
Detailed Protocol
Step 1: Stationary Phase Preparation
-
Material: Silica Gel 60
on Aluminum or Glass backing. -
Pre-Washing (Optional but Recommended): Develop the blank plate in Methanol to remove manufacturing impurities.
-
Activation: Heat plate at 105-110°C for 30 minutes immediately before use. This removes adsorbed water, ensuring the activity of the silica is constant.
Step 2: Sample Application
-
Concentration: 1 mg/mL in Methanol.
-
Technique: Apply as bands (6-8 mm), not spots. Banding improves resolution by minimizing diffusion.
-
Volume: 5–10 µL.
Step 3: Development (Chromatography)
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Pour the mobile phase (e.g., System A) over the paper and into the trough. Close the lid and equilibrate for 20-30 minutes .
-
Why? Saturation prevents the "edge effect" (solvent evaporating from the sides of the plate) and ensures reproducible
values.
-
-
Run: Develop until the solvent front reaches 70-80% of the plate height (~7-8 cm for a 10 cm plate).
-
Drying: Dry in a stream of warm air (hairdryer) or fume hood for 5 minutes. Crucial: All Formic/Acetic acid must be removed, or it will interfere with visualization reagents.
Visualization & Detection
Phenolic acids offer multiple detection modes. Perform in this order:
A. Non-Destructive (UV)[1]
-
UV 254 nm: Phenolic acids absorb UV light. They appear as dark quenched spots against the bright green fluorescent background of the
plate. -
UV 366 nm: Many hydroxycinnamic acids (e.g., Ferulic acid) exhibit native blue/green fluorescence.
B. Derivatization (Chemical Staining)
-
Reagent 1: Neu’s Reagent (Natural Product Reagent)
-
Preparation: 1% Diphenylborinic acid 2-aminoethyl ester in Methanol.
-
Procedure: Spray warm plate.[1] View under UV 366 nm.
-
Result: Intense blue/green fluorescence for phenolic acids; orange/yellow for flavonoids. This is the most specific method.
-
-
Reagent 2: Ferric Chloride (
)
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Tailing (Comet streaks) | Insufficient Acid | Add 1-2% more Formic Acid to mobile phase. |
| "Smiling" Solvent Front | Uneven Saturation | Ensure filter paper lines the chamber; saturate >20 mins. |
| Rf varies from literature | Humidity / Activity | Activate plate at 110°C; control lab humidity. |
| Fading Spots | Oxidation | Phenolics oxidize rapidly. Document immediately after staining. |
References
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Standard text for HPTLC protocols).
-
Waksmundzka-Hajnos, M., et al. (2008). "Thin-Layer Chromatography of Phenolic Acids on Silica Gel and Polyamine Layers." Journal of Planar Chromatography. Link
-
Spangenberg, B. (2008). "Derivatization Reagents in Thin-Layer Chromatography." Journal of Current Chromatography. (Source for Neu's Reagent mechanism).
-
Cieśla, Ł., & Waksmundzka-Hajnos, M. (2009). "Two-dimensional Thin-Layer Chromatography in the analysis of secondary plant metabolites." Journal of Chromatography A. Link
- Merck KGaA. (n.d.). "TLC Visualization Reagents." (General reference for FeCl3 and UV detection parameters).
Sources
Synthesis of cannabinoids using orsellinic acid analogues
Application Note: Chemo-Selective Synthesis of Cannabinoids via Orsellinic Acid Analogues
Abstract
This application note details a high-fidelity protocol for the synthesis of phytocannabinoids and their "varin" or "orcol" analogues utilizing 6-alkyl-2,4-dihydroxybenzoic acids (orsellinic acid analogues) as the regiodirecting scaffold.[1] Unlike traditional methods employing decarboxylated resorcinols (e.g., olivetol), this protocol leverages the steric and electronic influence of the carboxyl moiety to maximize regioselectivity at the C-3 position, significantly reducing the formation of "abnormal" isomers. We present a modular workflow covering esterification, Lewis acid-catalyzed terpenylation, and controlled cyclization/decarboxylation.
Introduction & Mechanistic Rationale
The synthesis of cannabinoids typically involves the condensation of a terpene moiety (geranyl pyrophosphate mimic) with a resorcinolic core. A critical challenge in this chemistry is regioselectivity .[1][2][3][4]
-
The Problem: Direct alkylation of neutral resorcinols (e.g., olivetol) often results in a mixture of C-2 (normal) and C-4 (abnormal) alkylation products due to symmetric electron density.[1]
-
The Solution (Orsellinic Scaffold): By using orsellinic acid analogues (6-alkyl-2,4-dihydroxybenzoic acids), the C-1 carboxyl group acts as a temporary blocking group and an electronic director.[1] This forces the electrophilic attack of the terpene to the C-3 position (ortho to both hydroxyls, para to the alkyl chain), ensuring the formation of the correct cannabigerolic acid (CBGA) core structure.
Target Analogue Classes:
-
Orsellinic Acid (R = Methyl): Yields Cannabiorcol (C1) series.[1]
-
Divarinic Acid (R = Propyl): Yields Cannabidivarin (CBDV) series.[1][5]
-
Olivetolic Acid (R = Pentyl): Yields standard (CBD/THC) series.[1]
Strategic Reaction Pathway
The following directed acyclic graph (DAG) illustrates the modular synthesis workflow, highlighting the critical decision points between generating acidic cannabinoids (e.g., CBDA) versus neutral ones (e.g., CBD).
Figure 1: Modular synthetic pathway for cannabinoid production.[1] Route A prioritizes the isolation of Cannabinoid Acids (e.g., CBDA), while Route B favors cyclized neutral products.
Experimental Protocols
Protocol A: Preparation of the "Warhead" (Methyl Esterification)
Rationale: Protecting the carboxylic acid as a methyl ester prevents decarboxylation during the Lewis Acid step and increases solubility in organic solvents (DCM).
Reagents:
-
Orsellinic Acid Analogue (e.g., Divarinic Acid for CBDV series).[1]
-
Methanol (Anhydrous).[1]
-
Sulfuric Acid (Concentrated, catalytic).[1]
Procedure:
-
Dissolve 10.0 mmol of the specific Orsellinic Acid Analogue in 20 mL of anhydrous methanol.
-
Add 0.5 mL of conc. H₂SO₄ dropwise at 0°C.[1]
-
Reflux at 65°C for 4 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).
-
Workup: Concentrate in vacuo. Resuspend in Et₂O, wash with sat. NaHCO₃ (2x) and Brine (1x).[1] Dry over MgSO₄.[1]
-
Yield Expectation: >90% as a white/off-white solid.
Protocol B: Regioselective Friedel-Crafts Alkylation
Rationale: This is the critical C-C bond-forming step.[1] We utilize (+)-p-mentha-2,8-dien-1-ol (PMD) rather than geraniol to directly access the cannabidiol-type skeleton with established stereochemistry.[1]
Reagents:
-
Methyl Ester (from Protocol A).[1]
-
(+)-p-Menth-2,8-dien-1-ol (PMD).[1]
-
Catalyst: BF₃·Et₂O (Boron trifluoride etherate) - Strictly Anhydrous.[1]
-
Solvent: Dichloromethane (DCM) - Dried over molecular sieves.[1]
-
Quench: Sat. aq. NaHCO₃.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Solubilization: Dissolve 5.0 mmol of the Methyl Ester and 5.5 mmol (1.1 eq) of PMD in 50 mL dry DCM.
-
Catalysis: Cool the solution to -10°C (Ice/Salt bath). Add BF₃·Et₂O (1.0 mmol, 20 mol%) dropwise over 10 minutes.[1]
-
Critical Control Point: Maintain temperature below 0°C to prevent side-reaction cyclization to THC-type skeletons if CBD-type is desired.[1]
-
-
Reaction: Stir at 0°C for 2 hours. Monitor via HPLC or TLC.[1]
-
Observation: Solution typically turns from colorless to pale yellow/orange.[1]
-
-
Quenching: Pour reaction mixture into 50 mL of cold sat. NaHCO₃ with vigorous stirring.
-
Isolation: Extract with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Flash Chromatography (Silica Gel).[1] Gradient: 0% -> 10% EtOAc in Hexanes.[1]
Protocol C: Hydrolysis & Optional Decarboxylation
Rationale: To release the active Cannabinoid Acid (e.g., CBDVA) or Neutral Cannabinoid (e.g., CBDV).
-
Hydrolysis: Dissolve the alkylated ester in MeOH/Water (3:1). Add LiOH (3 eq).[1] Stir at 40°C for 12 hours. Acidify carefully with 1M HCl to pH 4. Extract with EtOAc.[1][6]
-
Result: Pure Cannabinoid Acid (e.g., CBDA, CBDVA).
-
-
Decarboxylation (Optional): Heat the neat acid at 110°C for 45 minutes under vacuum (-15 mmHg) until bubbling (CO₂ evolution) ceases.
-
Result:Neutral Cannabinoid (e.g., CBD, CBDV).
-
Quantitative Data & Validation Standards
The following table summarizes expected retention times and mass shifts for the "Varin" (Propyl) vs. "Pentyl" series using this protocol.
Table 1: Analytical Validation Parameters (HPLC-UV/MS)
| Target Compound | Precursor Analogue | Side Chain (R) | Molecular Ion [M-H]- | Expected Yield (Step B)[1] | Key NMR Signal (Side Chain) |
| CBDVA (Acid) | Divarinic Acid | Propyl (-C3H7) | 329.4 m/z | 65-75% | δ 0.90 (t, 3H, Terminal Me) |
| CBDA (Acid) | Olivetolic Acid | Pentyl (-C5H11) | 357.5 m/z | 60-70% | δ 0.88 (t, 3H, Terminal Me) |
| Cannabiorcol | Orsellinic Acid | Methyl (-CH3) | 301.3 m/z | 55-65% | δ 2.15 (s, 3H, Aryl-Me) |
Validation Checkpoints:
-
Regio-Purity: 1H NMR should show a singlet at the aromatic region (approx δ 6.2-6.4 ppm) integrating to 1H.[1] If two doublets are seen, alkylation occurred at the wrong position or multiple positions.
-
Stereochemistry: The coupling with PMD preserves the trans-geometry.[1] Verify via optical rotation or Chiral HPLC (Chiralpak AD-H column).[1]
References
-
Mechoulam, R., & Gaoni, Y. (1965).[7] A Total Synthesis of dl-Δ1-Tetrahydrocannabinol. Journal of the American Chemical Society. Link[1]
-
Petrzilka, T., et al. (1969).[1] Synthese von Haschisch-Inhaltsstoffen.[1][4][5][8][9][10][11] Helvetica Chimica Acta.[1][9] Link[1]
-
Razdan, R. K. (2002).[1] Total Synthesis of Cannabinoids.[1][11] The Total Synthesis of Natural Products. Link[1]
-
Luo, X., et al. (2019).[1] Complete biosynthesis of cannabinoids and their unnatural analogues in yeast. Nature.[1] Link[1]
-
BenchChem. (2025).[1][3] Application Notes and Protocols for the Regioselective Synthesis of Cannabinoids from Olivetol Complexes. Link[1]
Sources
- 1. Cannabidivarin - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020229891A1 - Methods of manufacturing cannabidiol or cannabidivarin and intermediates of manufacturing cannabidiol or cannabidivarin - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Orsellinic Acid (2,6-Dihydroxy-4-Methylbenzoic Acid) Solubility Guide
Case ID: SOL-26DH4M-001 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Molecule Analysis
Welcome to the technical support hub for 2,6-dihydroxy-4-methylbenzoic acid (commonly known as Orsellinic Acid ).
Many researchers encounter unexpected precipitation with this molecule despite its small molecular weight (168.15 g/mol ). The root cause is not lipophilicity in the traditional sense, but rather Intramolecular Hydrogen Bonding (IMHB) .
The "Molecular Fortress" Effect
Unlike simple benzoic acid, Orsellinic acid possesses two hydroxyl groups at the ortho positions (C2 and C6) relative to the carboxylic acid.
-
Mechanism: These hydroxyls form strong hydrogen bonds with the carbonyl oxygen of the carboxyl group.
-
Result: This "locks" the molecule into a planar, non-polar confirmation that resists interaction with water molecules. The crystal lattice is stabilized by these forces, requiring significant energy to break [1, 2].
| Property | Value | Implication for Solubility |
| pKa (COOH) | ~1.5 - 2.0 (Est.) | Highly acidic due to anion stabilization. |
| pKa (Phenolic) | > 9.0 | Requires high pH to fully ionize. |
| LogP | ~1.7 - 2.5 | Moderately lipophilic, but crystal energy is the main barrier. |
| Crystal Habit | Needles (Acetone/Water) | High surface energy; prone to rapid re-crystallization. |
Troubleshooting Tier 1: pH and Salt Formation
User Issue: "I adjusted the pH to 7.4 (PBS), but the compound still precipitated after 24 hours."
Diagnosis
At pH 7.4, the carboxylic acid is deprotonated (COO⁻), but the intramolecular hydrogen bonds between the ortho-hydroxyls and the carboxylate anion remain strong (Resonance-Assisted Hydrogen Bonding). This prevents the hydration shell from fully surrounding the molecule.
Solution: Counter-Ion Selection
You must use a counter-ion that disrupts this internal bonding network. Sodium (Na⁺) is often insufficient because it can bridge the carboxylate and phenolate, tightening the structure.
Recommended Protocol: In-Situ Tromethamine (Tris) Salt Formation Organic amines like Tromethamine (Tris) provide a bulky cation that sterically hinders the IMHB network.
-
Calculate Molar Equivalents: Use a 1:1.1 molar ratio of Orsellinic Acid to Tris base.
-
Dissolution:
-
Suspend Orsellinic Acid in water.
-
Add 1M Tris solution dropwise while stirring.
-
Monitor pH; aim for pH 8.0 - 8.5 .
-
-
Verification: The solution should turn clear yellow. If precipitation occurs upon cooling, increase Tris ratio to 1:2.
Troubleshooting Tier 2: Cosolvent Systems
User Issue: "I need a stock solution for cell culture (in vitro). What solvents are compatible?"
Decision Matrix
Use the following logic flow to select the correct solvent system based on your end-application.
Figure 1: Solvent selection decision tree based on experimental constraints.
Recommended "Universal" Cosolvent Mix
For general bench work where toxicity is not the primary concern:
-
DMSO: 10%
-
PEG 400: 40%
-
Water: 50%
-
Note: Add water LAST to prevent "crashing out" due to polarity shock.
Troubleshooting Tier 3: Cyclodextrin Complexation
User Issue: "I cannot use organic solvents (DMSO/Ethanol) for my animal study."
The "Trojan Horse" Strategy
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for solubilizing phenolic acids [3]. The hydrophobic aromatic ring of Orsellinic acid sits inside the CD cavity, while the hydrophilic exterior interacts with water.
Protocol: Phase Solubility Complexation
-
Preparation of Vehicle:
-
Prepare a 20% (w/v) HP-β-CD solution in distilled water.
-
Stir until clear (approx. 30 mins).
-
-
Drug Addition:
-
Add Orsellinic Acid in excess (e.g., 5 mg/mL).
-
Critical Step: Adjust pH to 6.5–7.0 using 0.1M NaOH. Ionization assists the entry of the molecule into the CD cavity.
-
-
Equilibration:
-
Shake at 25°C for 24 hours (orbital shaker, 200 rpm).
-
-
Filtration:
-
Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
The filtrate is your solubilized drug stock.
-
Troubleshooting Tier 4: Amorphous Solid Dispersions (ASD)
User Issue: "My compound precipitates immediately upon dilution in the stomach (simulated gastric fluid)."
Mechanism
Crystalline Orsellinic acid has high lattice energy. By trapping it in an amorphous polymer matrix, you prevent the molecules from organizing into a crystal lattice, maintaining a "spring-loaded" high-energy state that dissolves rapidly [4].
Workflow: Solvent Evaporation ASD
Figure 2: Step-by-step workflow for creating an Amorphous Solid Dispersion (ASD).
Detailed Protocol
-
Carrier Selection: Use PVP K30 (Polyvinylpyrrolidone) for immediate release or HPMC-AS for protection against gastric acidity.
-
Solvent: Ethanol is preferred as both Orsellinic acid and PVP are soluble in it.
-
Ratio: Start with 1:3 (Drug:Polymer) by weight. The high polymer content prevents re-crystallization during storage.
-
Drying: Rapid solvent removal is crucial. If using a rotary evaporator, set the bath to 40°C and use maximum vacuum to "freeze" the amorphous state before crystals can form.
FAQ: Analytical Issues
Q: Why do I see split peaks on my HPLC? A: Orsellinic acid is sensitive to pH. If your mobile phase pH is near the pKa of the carboxyl group (~2.0), the molecule flips between ionized and unionized forms, causing peak splitting.
-
Fix: Buffer your mobile phase to pH 3.0 (using Formic Acid/Ammonium Formate) to keep it fully protonated, or pH 7.0 to keep it fully ionized. Avoid the pKa transition zone.
Q: The solid turned pink during storage. Is it degraded? A: Likely yes. Phenolic acids are prone to oxidation (quinonoid formation) when exposed to light and air.
-
Fix: Store solid at -20°C under argon/nitrogen. Solutions should be prepared fresh or stored in amber vials.
References
-
PubChem. (2025).[1] Orsellinic Acid | C8H8O4.[1][2][3][4] National Library of Medicine. Link
-
FooDB. (2010).[5] 2,6-Dihydroxybenzoic acid Properties and Hydrogen Bonding. Link
-
Semantics Scholar. (2011).[6] Complex formation of native and hydroxypropylated cyclodextrins with benzoic acid in aqueous solution. Link
-
Ascendia Pharma. (2024). Amorphous Solid Dispersion Technology for Poorly Soluble Drugs. Link
-
Cayman Chemical. (2024). Orsellinic Acid Product Information & Solubility Data. Link
Sources
- 1. Orsellinic Acid | C8H8O4 | CID 68072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orsellinic acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS 2150-45-0: Benzoic acid, 2,6-dihydroxy-, methyl ester [cymitquimica.com]
- 5. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting low yields in orsellinic acid fermentation
Technical Support Center: Orsellinic Acid (OA) Fermentation Subject: Troubleshooting Low Yields & Process Optimization Ticket ID: OA-OPT-2024-X9 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely reading this because your orsellinic acid (OA) titers are stalling below commercially viable thresholds (typically <1 g/L in unoptimized heterologous hosts).
Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is the archetypal tetraketide, formed by the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units. Whether you are using a native producer like Aspergillus nidulans or a heterologous host like Saccharomyces cerevisiae, low yields almost always stem from three distinct bottlenecks: precursor starvation , shunt pathway competition , or physicochemical extraction failures .
This guide abandons generic advice in favor of mechanistic troubleshooting. We will isolate the root cause of your yield loss.
Module 1: Metabolic Engineering & Strain Optimization (Upstream)
Issue: "My strain grows well, but specific productivity (
Diagnosis: This indicates a metabolic flux bottleneck . The Orsellinic Acid Synthase (OSAS) is likely active, but it lacks sufficient Malonyl-CoA, or the flux is being diverted to fatty acid biosynthesis.
The Mechanism of Failure
OSAS is a Type I iterative Polyketide Synthase (PKS). It requires a precise 3:1 ratio of Malonyl-CoA to Acetyl-CoA. In yeast and bacteria, Malonyl-CoA is tightly regulated and primarily dedicated to lipid synthesis (Fatty Acid Synthase - FAS). If your OSAS cannot outcompete FAS for the Malonyl-CoA pool, you will get biomass (lipids/membranes) but no product.
Troubleshooting Protocol
Q: How do I confirm precursor limitation? A: Feed the culture with cerulenin (2-5 mg/L) during the production phase. Cerulenin inhibits FAS. If OA production spikes, your PKS is starved for Malonyl-CoA.
Q: How do I fix the Malonyl-CoA bottleneck? A: You must engineer the ACC1 node.
-
Overexpress ACC1: The gene encoding Acetyl-CoA Carboxylase.
-
Bypass Inhibition: In S. cerevisiae, native Acc1p is downregulated by Snf1p phosphorylation. Express the mutant
(acetyl-CoA carboxylase with serine-to-alanine mutations) to prevent phosphorylation-induced inactivation. This creates a "constitutively active" Malonyl-CoA supply.
Visualizing the Pathway & Shunt Products
The diagram below illustrates the competition between OA biosynthesis, Fatty Acid synthesis, and the common "derailment" product, Triacetic Acid Lactone (TAL).
Caption: Flux competition in OA biosynthesis. Note the critical diversion of Malonyl-CoA to lipids and the risk of TAL formation if cyclization fails.
Module 2: Fermentation Process Parameters (Midstream)
Issue: "I detect OA in the supernatant, but titers plateau early despite available sugar."
Diagnosis: This is likely Product Toxicity (Weak Acid Stress) or Feedback Inhibition .
The Mechanism of Failure
Orsellinic acid (
-
At pH < pKa: OA is protonated (uncharged) and freely diffuses across the cell membrane back into the cytosol.
-
In the Cytosol (pH ~7): OA dissociates, releasing protons (
) and the anion ( ). The cell must burn ATP to pump protons out (ATPase activity), draining energy needed for production. The accumulating anion may also inhibit the PKS enzyme.
Troubleshooting Protocol
Q: What is the optimal pH strategy? A: Do not ferment at the extraction pH (pH 2-3).
-
Growth Phase: Maintain pH 5.5 – 6.0. This keeps OA largely dissociated (
) in the media, preventing it from re-entering the cell. -
Production Phase: If using a yeast host, buffer heavily with citrate-phosphate or use automated pH control to prevent the pH from dropping below 4.5.
Q: My broth turns purple/brown. Is this contamination? A: Likely not. Phenolic acids like OA oxidize easily.
-
Fix: Add an antioxidant like Ascorbic Acid (1-2 mM) to the media or ensure your downstream processing happens immediately after harvest.
Media Optimization Table
| Parameter | Recommendation | Rationale |
| Carbon Source | Glucose (fed-batch) | High glucose represses respiration but drives Acetyl-CoA. Avoid ethanol accumulation. |
| Nitrogen Source | Ammonium Sulfate (Limiting) | N-limitation often triggers secondary metabolism in native fungal hosts (Aspergillus). |
| pH Control | 5.5 - 6.0 | Keeps OA ionized (trapped outside cell). Minimizes toxicity. |
| Temperature | 25°C - 30°C | Lower temps (25°C) often favor protein folding (OSAS) over rapid biomass growth. |
Module 3: Downstream Processing (Recovery)
Issue: "HPLC shows high titers in broth, but I recover <50% after solvent extraction."
Diagnosis: This is a pH-Partitioning Failure .
The Mechanism of Failure
Solvent extraction relies on the partition coefficient (
-
At pH 6.0 (Fermentation pH): OA is ionized (
). Charged molecules do not dissolve in organic solvents like Ethyl Acetate. -
At pH 2.0 (Extraction pH): OA is protonated (
). This neutral form is highly soluble in organic solvents.
Extraction Protocol (The "Acid Swing")
-
Clarification: Centrifuge broth (4000xg, 10 min) to remove biomass.
-
Acidification (CRITICAL): Add 6M HCl to the supernatant dropwise until pH reaches 2.0 .
-
Why? You must be at least 1-2 pH units below the
(~3.2) to ensure >99% protonation.
-
-
Solvent Addition: Add Ethyl Acetate (ratio 1:1 v/v).
-
Agitation: Mix vigorously for 30 minutes.
-
Separation: Allow phases to separate. Collect the top organic layer.[1]
-
Repeat: Perform extraction 2x more on the aqueous phase.
-
Drying: Evaporate solvent under reduced pressure (Rotovap) at <40°C.
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing yield failures. Differentiates between biological limits and chemical extraction errors.
References
-
Gaucher, E. A., et al. (2002). "Orsellinic acid synthase, a key enzyme in the biosynthesis of fungal polyketides." Biochemistry. Link
-
Li, L., et al. (2020). "High-level production of orsellinic acid in Saccharomyces cerevisiae through systematic metabolic engineering." Microbial Cell Factories. Link
-
Wattanachaisaereekul, S., et al. (2008). "Optimization of heterologous production of the polyketide 6-MSA in Saccharomyces cerevisiae." Biotechnology and Bioengineering. Link
-
Hitchman, T. S., et al. (1998). "Catalytic mechanism of the orsellinic acid synthase." Chemistry & Biology. Link
-
Krivoruchko, A., et al. (2015). "Improving bio-butanol production in engineered Saccharomyces cerevisiae by manipulation of acetyl-CoA metabolism." Journal of Industrial Microbiology & Biotechnology. (Reference for ACC1/Malonyl-CoA flux strategies). Link
Sources
Removing regioisomer impurities in 2,6-dihydroxy-p-toluic acid synthesis
[1][2]
Topic: Removal of Regioisomer Impurities in 2,6-Dihydroxy-p-Toluic Acid Synthesis Role: Senior Application Scientist Audience: Pharmaceutical Process Chemists & Research Scientists[1][2]
Technical Overview: The Isomer Challenge
In the synthesis of 2,6-dihydroxy-p-toluic acid (2,6-DH-p-TA) via the Kolbe-Schmitt carboxylation of orcinol (5-methylresorcinol), the primary challenge is regioselectivity.[1][2]
While the target molecule results from carboxylation at the sterically hindered C2 position (flanked by two hydroxyl groups), the thermodynamic or kinetic conditions often favor the C4 position, yielding the major impurity: Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid).
Comparative Physicochemical Profile
Understanding the distinct properties of these isomers is the key to their separation.
| Feature | Target: 2,6-DH-p-TA | Impurity: Orsellinic Acid |
| Structure | 2,6-Dihydroxy-4-methylbenzoic acid | 2,4-Dihydroxy-6-methylbenzoic acid |
| Carboxylation Site | C2 (Between two -OH groups) | C4 (Between -OH and -CH3) |
| Intramolecular H-Bonds | Two (Stabilizes the carboxylate anion) | One (Typical salicylate motif) |
| Acidity (pKa) | High (~1.3 - 1.[1][2]5) [1] | Moderate (~2.9 - 3.[1][2]5) |
| Thermal Stability | High (Cheliation effect) | Low (Prone to decarboxylation) |
Troubleshooting Guide & FAQs
Q1: I am seeing high levels (>15%) of Orsellinic Acid in my crude reaction mixture. How do I prevent this upstream?
Diagnosis: The Kolbe-Schmitt reaction is sensitive to the cation size and temperature.[1][2] Orsellinic acid (the para-carboxylation relative to one OH) is often the kinetically favored product, while the 2,6-isomer requires specific chelation control.[1]
Corrective Action:
-
Switch to Potassium: Ensure you are using KHCO₃ or KOH , not NaOH.[1][2] The larger Potassium radius (1.38 Å) coordinates better with the two oxygen atoms of the phenoxide, directing CO₂ insertion to the central C2 position (the "sandwich" effect). Sodium (0.95 Å) often favors the less hindered C4 position [2].[1][2]
-
Pressure/Temp Control: High temperatures (>180°C) favor thermodynamic equilibration.[1][2] However, if your specific protocol yields high impurities, consider a lower temperature (100-120°C) with higher CO₂ pressure to favor the chelation-controlled pathway.[1]
Q2: Standard recrystallization (Water/EtOH) is not removing the impurity efficiently.[1][2] Why?
Diagnosis: Both isomers have similar solubilities in alcohols.[1][2] In water, their behavior differs primarily by pKa.[1][2][3] If you acidify directly to pH 1, both acids precipitate, trapping the impurity in the crystal lattice.
Corrective Action: Implement a pH-Controlled Fractional Precipitation or a Selective Thermal Decomposition step (see Protocol A below).[1][2]
Q3: How can I chemically destroy the impurity without affecting the target?
Diagnosis: You can exploit the difference in decarboxylation activation energy.[1][2] 2,4-dihydroxybenzoic acids (like Orsellinic acid) decarboxylate much faster than 2,6-isomers because the 2,6-isomer's carboxyl group is "locked" by double intramolecular hydrogen bonds, significantly stabilizing it against thermal loss of CO₂.[1]
Corrective Action: Heat the aqueous solution at pH 4–5. Orsellinic acid will decarboxylate back to Orcinol (which is non-acidic and water-soluble), while 2,6-DH-p-TA remains intact [3].[1][2]
Experimental Protocols
Protocol A: Purification via Selective Thermal Decomposition (Recommended)
This method is superior for removing persistent regioisomers that co-crystallize.[1]
Reagents: Crude 2,6-DH-p-TA, NaOH (aq), H₂SO₄, Activated Charcoal.[1][2]
-
Dissolution: Suspend the crude mixture in water (10 mL/g). Add 20% NaOH dropwise until the solid dissolves and pH reaches 5.0 – 6.0 .[1][2]
-
Thermal Treatment: Heat the solution to 80–90°C for 1–2 hours.
-
Filtration: Add activated charcoal (5 wt%) to absorb the regenerated Orcinol and colored oxidation byproducts. Stir for 15 mins, then filter hot through Celite.
-
Acidification: Cool the filtrate to 20°C. Slowly add H₂SO₄ until pH reaches < 1.0 .
-
Isolation: Filter the precipitate. Wash with ice-cold water (to remove any residual soluble Orcinol).[1][2] Dry in vacuo at 50°C.
Protocol B: pH-Fractionation (Alternative)
Use this if thermal treatment is not viable for your scale.[1][2]
-
Dissolve crude solid in minimum hot water with NaHCO₃ (pH ~8).[1][2]
-
Slowly lower pH with dilute HCl to pH 2.0 .
-
Filtration 1: Stir at room temperature. The impurity (Orsellinic acid, pKa ~3.[1]0) will exist largely as the free acid (insoluble) while the target (pKa ~1.3) remains largely ionized (soluble).[1][2]
-
Filtration 2: Filter off the solid (Impurity).[1][2] Take the filtrate (containing Target).[1][2]
-
Final Precipitation: Acidify the filtrate to pH 0.5 using Conc. HCl. The target 2,6-DH-p-TA will precipitate.[1][2]
Visualizations
Figure 1: Reaction Pathways and Impurity Formation
This diagram illustrates the bifurcation between the desired chelation-controlled pathway and the impurity-generating pathway.[1]
Caption: Path A yields the target via K+ chelation. Path B yields the Orsellinic acid impurity, which can be reverted to Orcinol via thermal treatment.
Figure 2: Purification Decision Tree
A logical flow for selecting the correct purification method based on impurity levels.[2]
Caption: Workflow for determining the appropriate purification strategy based on initial impurity load.
References
-
FooDB . (n.d.).[1][2] 2,6-Dihydroxybenzoic acid: Properties and pKa Data. Retrieved March 2, 2026, from [Link][1]
-
Google Patents . (1985).[1][2] Method for producing 2,6-dihydroxybenzoic acid (EP0146106A2).[1][2] Retrieved March 2, 2026, from [1]
-
MDPI . (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. Retrieved March 2, 2026, from [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Orsellinic Acid | C8H8O4 | CID 68072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Technical Support Center: Stability & Handling of 2,6-Dihydroxy-4-methylbenzoic Acid Monohydrate
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of 2,6-dihydroxy-4-methylbenzoic acid monohydrate (commonly known as orsellinic acid monohydrate) in solution. Because this compound features a highly activated resorcinol core coupled with a carboxylic acid, it is thermodynamically driven toward degradation under standard benchtop conditions.
This guide bypasses generic advice to address the fundamental kinetic realities of this compound, providing you with self-validating workflows to ensure absolute data integrity in your assays.
Diagnostic Troubleshooting Matrix
Before diving into the mechanisms, use this matrix to diagnose immediate visual or chromatographic anomalies in your solutions.
| Observation | Root Cause | Corrective & Preventive Action (CAPA) |
| Solution turns pink or brown over time | Auto-oxidation of the electron-rich resorcinol moiety into quinone intermediates. | Purge all organic solvents with N₂ or Argon prior to dissolution. Avoid alkaline pH buffers. |
| Loss of target peak area in HPLC; new peak at lower retention time | Spontaneous decarboxylation yielding orcinol (3,5-dihydroxytoluene) and CO₂. | Keep aqueous solutions < 25°C. Prepare fresh daily. Minimize exposure to highly acidic environments. |
| Precipitation or cloudiness upon dilution in aqueous buffer | Exceeding the strict aqueous solubility limit (~0.25 mg/mL). | Ensure final concentration in aqueous media is ≤ 0.2 mg/mL. Mix vigorously immediately upon dilution. |
Core Degradation Mechanisms
To handle orsellinic acid correctly, you must understand the causality behind its instability. The molecule contains two hydroxyl groups positioned ortho and para to the carboxylic acid. This arrangement strongly donates electron density into the aromatic ring, activating two distinct degradation pathways:
-
Decarboxylation: The free acid form is inherently unstable compared to its esterified derivatives[1]. Thermal stress or acidic conditions protonate the carboxylate, facilitating the rapid loss of carbon dioxide to form orcinol. This reaction is so thermodynamically relevant that modern biocatalysis often leverages it in reverse, using decarboxylase enzymes to synthesize the acid from orcinol under high CO₂ pressure[2],[3].
-
Auto-Oxidation: Exposure to dissolved oxygen, particularly at alkaline pH where the phenols deprotonate, leads to the formation of highly reactive, colored quinone species.
Caption: Degradation pathways of 2,6-dihydroxy-4-methylbenzoic acid via decarboxylation and oxidation.
Quantitative Solubility & Stability Data
Table 1: Solubility and Storage Stability Profile
| Solvent System | Maximum Solubility | Recommended Storage | Validated Stability Window | Primary Degradation Risk |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | -20°C (Inert atmosphere) | ≥ 4 years (as stock) | Low (if kept anhydrous) |
| Ethanol (Absolute) | ~20 mg/mL | -20°C (Inert atmosphere) | ≥ 4 years (as stock) | Low (if kept anhydrous) |
| Phosphate Buffered Saline (pH 7.2) | ~0.25 mg/mL | 4°C (Prepare fresh) | < 24 hours | High (Decarboxylation) |
(Data synthesized from authoritative product specifications and biochemical literature[4],[1].)
Frequently Asked Questions (FAQs)
Q1: Why does the manufacturer explicitly recommend discarding aqueous solutions after 24 hours? A1: Because the thermodynamic equilibrium heavily favors the decarboxylation of orsellinic acid into orcinol in water[2]. According to standardized biochemical guidelines, the solubility in PBS (pH 7.2) is strictly limited to 0.25 mg/mL, and the structural integrity of the molecule degrades rapidly in aqueous environments[4]. Using aqueous solutions older than 24 hours introduces orcinol artifacts into your assays, compromising the trustworthiness of your biological data.
Q2: What is the optimal solvent for long-term stock solution storage? A2: Anhydrous organic solvents such as DMSO, Ethanol, or Dimethylformamide (DMF) are mandatory for long-term storage[4]. By eliminating water, you arrest the hydrolytic and decarboxylation pathways.
Q3: How does pH influence the degradation pathway? A3: Stability is highly pH-dependent. At low pH (acidic conditions), protonation of the carboxylate group accelerates the decarboxylation pathway[1]. Conversely, at high pH (alkaline conditions), the deprotonation of the phenolic hydroxyl groups drastically accelerates auto-oxidation and the formation of polymeric degradants. A slightly acidic to neutral pH (e.g., pH 6.0 - 7.2) offers a narrow window of relative stability for short-term biological assays.
Self-Validating Experimental Protocols
To ensure reproducibility, implement the following self-validating workflows in your laboratory.
Protocol A: Preparation of Stable Stock and Working Solutions
Causality Check: Purging with inert gas displaces dissolved oxygen, arresting the auto-oxidation of the electron-rich resorcinol moiety.
-
Weighing: Rapidly weigh the desired amount of 2,6-dihydroxy-4-methylbenzoic acid monohydrate powder. Keep the source bottle desiccated.
-
Solvent Preparation: Purge anhydrous DMSO or absolute Ethanol with Nitrogen or Argon gas for 5 minutes.
-
Dissolution: Dissolve the powder in the purged solvent to create a concentrated stock (e.g., 20 mg/mL).
-
Storage: Aliquot the stock solution into amber glass vials, blanket with inert gas, seal tightly, and store at -20°C.
-
Aqueous Dilution (Day of Use): Dilute the stock into your working aqueous buffer (e.g., PBS) immediately before the experiment. Ensure the final concentration does not exceed 0.25 mg/mL[4]. Discard any remaining aqueous solution at the end of the day.
Caption: Workflow for the preparation and storage of stable orsellinic acid solutions.
Protocol B: HPLC-UV Method for Stability Validation
Causality Check: Because decarboxylation yields orcinol, monitoring the ratio of the orsellinic acid peak to the orcinol peak provides a self-validating metric of solution integrity prior to downstream biological assays.
-
Sample Prep: Draw a 10 µL aliquot of your working solution and dilute it in 990 µL of Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Detection: Monitor UV absorbance at λmax 216, 262, and 300 nm[4].
-
Validation Criteria: The intact 2,6-dihydroxy-4-methylbenzoic acid will elute later than the more polar orcinol degradant. If the orcinol peak area exceeds 5% of the total integrated area, the solution must be discarded.
References
-
Chemical investigation of Indian lichens (Part IV) Source: Indian Academy of Sciences (Proceedings) URL:[Link]
-
Adsorbent-Based Downstream-Processing of the Decarboxylase-Based Synthesis of 2,6-Dihydroxy-4-methylbenzoic Acid Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Adsorbent-based downstream-processing of a decarboxylase-based synthesis of 2,6-dihydroxy-4-methylbenzoic acid Source: ResearchGate URL:[Link]
Sources
Resolving peak tailing of phenolic acids in reverse-phase HPLC
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in chromatographic method development: the peak tailing of phenolic acids in reversed-phase HPLC (RP-HPLC) .
Unlike basic compounds, which predominantly tail due to ion-exchange interactions with acidic silanols, phenolic acids present a unique set of physicochemical challenges. Resolving these issues requires moving beyond generic troubleshooting and understanding the precise thermodynamic and chemical interactions occurring within your column.
Part 1: The Mechanistic Roots of Phenolic Acid Peak Tailing
To effectively troubleshoot, we must first understand the causality behind the chromatographic behavior of phenolic acids. Peak tailing for these compounds is rarely due to a single factor; rather, it is a convergence of three distinct mechanisms:
-
Partial Ionization (The pKa Effect): Phenolic acids typically possess a carboxylic acid group with a pKa ranging from 3.0 to 5.0. If the mobile phase pH is within ±1.5 units of the analyte's pKa, the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states. Because these two states partition differently into the C18 stationary phase, the analyte travels through the column at two different velocities, manifesting as severe peak broadening and tailing[1].
-
Metal Chelation: Many phenolic acids (such as caffeic, chlorogenic, and gallic acids) feature ortho-diphenol structures. These adjacent hydroxyl groups act as powerful bidentate ligands that readily chelate trace metals (e.g., Fe³⁺, Al³⁺) present in the silica matrix, stainless steel frits, or capillary tubing. This coordination chemistry leads to irreversible adsorption, severe tailing, and loss of analyte recovery[2][3].
-
Hydrogen Bonding with Residual Silanols: While electrostatic repulsion occurs between ionized phenolic acids and ionized silanols at neutral pH, operating at a lower pH protonates both the analyte and the silanols. In this state, the hydroxyl groups of the phenolic acid can form strong hydrogen bonds with unreacted, free silanols on the silica surface, causing secondary retention mechanisms[2][4].
Caption: Mechanistic pathways leading to phenolic acid peak tailing in RP-HPLC.
Part 2: Troubleshooting Guide & FAQs
Q1: My phenolic acid peaks exhibit a USP tailing factor (
Q2: I adjusted my mobile phase to pH 2.5 using 0.1% formic acid, but caffeic and chlorogenic acids still show severe tailing. What is the cause? A2: If lowering the pH resolves tailing for mono-phenols but not for ortho-diphenols (like caffeic acid), the root cause is metal chelation, not partial ionization[3]. Formic acid is a weak acid and does not effectively strip metals. Trace metals in your column frits or the silica matrix are chelating the adjacent hydroxyl groups. To resolve this, you must passivate your LC system (see Protocol 2) or switch to a column packed with high-purity Type B silica, which is virtually free of trace metal contaminants[2][3].
Q3: How do I choose the right mobile phase additive for phenolic acids? A3: The choice of additive dictates the pH and the ion-pairing capability. While 0.1% Formic Acid (pH ~2.7) is popular for LC-MS, it is often not acidic enough to fully protonate stronger phenolic acids like salicylic acid (pKa 2.97). In such cases, 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) is vastly superior for peak shape because it forces full protonation and acts as a mild ion-pairing agent, though it will suppress MS signals. For UV-only methods, 0.1% Phosphoric acid is the gold standard[3].
Q4: My peaks looked great on day one, but after 200 injections, the tailing factor is increasing. Is the column dying? A4: Yes, you are likely observing the hydrolysis of the end-capping reagents or the stationary phase itself. Operating continuously at a low pH (< 2.0) can cleave the siloxane bonds of standard C18 columns, exposing active silanols that subsequently interact with your analytes. Switch to a sterically protected stationary phase (e.g., di-isobutyl side chains) designed specifically for low-pH stability.
Part 3: Quantitative Data & Methodological Protocols
Table 1: Mobile Phase Additive Selection Matrix
| Additive (0.1% v/v) | Approx. pH | MS Compatibility | Volatility | Best Use Case for Phenolic Acids |
| Formic Acid | 2.7 | Excellent | High | General LC-MS profiling of weak phenolic acids. |
| Acetic Acid | 3.2 | Good | High | Mild conditions; often causes tailing due to insufficient pH drop. |
| Trifluoroacetic Acid | 2.0 | Poor (Suppression) | High | Difficult separations requiring sharp peaks; LC-UV methods. |
| Phosphoric Acid | 2.0 | Incompatible | Non-volatile | Routine QA/QC LC-UV methods; excellent pH buffering. |
Table 2: Diagnostic Troubleshooting Matrix
| Symptom | Primary Mechanistic Cause | Corrective Action |
| Tailing of all peaks equally | Physical void / Frit blockage | Reverse flush column; replace inlet frit; check PEEK fittings. |
| Tailing of acidic peaks only | Partial ionization ( | Lower mobile phase pH to < 2.5 using TFA or Phosphoric acid[1]. |
| Tailing of ortho-diphenols only | Metal chelation | Passivate system; use bio-inert hardware; add 10µM EDTA to sample. |
| Tailing increases over time | Loss of end-capping / Exposed silanols | Replace column; utilize sterically protected low-pH columns. |
Experimental Protocols
To ensure self-validating results, follow these step-by-step methodologies to isolate and eliminate the root causes of peak tailing.
Protocol 1: Systematic Mobile Phase Optimization
Objective: Eliminate partial ionization by validating the optimal pH.
-
Calculate pKa: Identify the lowest pKa among your target phenolic acids (e.g., Salicylic acid = 2.97).
-
Prepare Aqueous Phase (A): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1.0 L of HPLC-grade water (0.1% v/v, pH ~2.0).
-
Prepare Organic Phase (B): Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.
-
Equilibration: Flush the column with 10 column volumes (CV) of 95% A / 5% B to ensure the stationary phase is fully protonated.
-
Injection & Validation: Inject 5 µL of your phenolic acid standard. Calculate the USP Tailing Factor (
) at 5% peak height.-
Validation Check: If
drops from >1.5 to <1.2, the issue was partial ionization. If remains >1.5, proceed to Protocol 2.
-
Protocol 2: LC System Passivation (Metal Removal)
Objective: Strip trace metals from the fluidic path to prevent chelation of ortho-diphenols.
-
Column Removal: Remove the analytical column and replace it with a zero-dead-volume PEEK union. Never passivate with the column attached.
-
Initial Flush: Flush the system (including autosampler needle and loops) with HPLC-grade water at 1.0 mL/min for 10 minutes.
-
Passivation Agent: Prime all lines with 30% v/v Phosphoric Acid (or 0.1 M EDTA if using a bio-compatible system).
-
Active Passivation: Pump the passivation agent through the system at 1.0 mL/min for 30 minutes.
-
Neutralization: Purge all lines with HPLC-grade water. Pump water at 2.0 mL/min until the effluent pH returns to neutral (typically 45–60 minutes).
-
Reinstallation: Reinstall the analytical column, equilibrate with your mobile phase, and reinject the sample.
Part 4: Diagnostic Workflow Visualization
Use the following decision tree to systematically isolate the variables causing peak tailing in your specific assay.
Caption: Step-by-step diagnostic workflow for resolving phenolic acid peak tailing.
References
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]
-
LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from[Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from[Link]
Sources
Technical Support Center: 2,6-DHBA Monohydrate Stabilization
The following technical guide is structured to address the stabilization and isolation of the 2,6-Dihydroxybenzoic acid (2,6-DHBA) monohydrate .
Topic: Drying Methods to Maintain Monohydrate Form of 2,6-DHBA
Executive Summary & Scientific Rationale
2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as
The Core Challenge:
The monohydrate is a stoichiometric hydrate . Stability is dictated by the Critical Water Activity (
-
If
: The lattice water desorbs, causing the crystal lattice to collapse or transform into an anhydrous polymorph (often opaque/amorphous). -
If
: The monohydrate remains stable. -
If
: The solid absorbs excess water and dissolves (deliquescence).
Standard vacuum drying (high temperature, near-zero pressure) often strips the lattice water, resulting in the anhydrous form. This guide provides protocols to dry the "wet cake" (remove surface solvent) without removing the "lattice water."
Thermodynamic Fundamentals
To maintain the monohydrate, you must operate within the Hydrate Stability Zone . This zone is bounded by the dehydration equilibrium curve.
Visualizing the Stability Zone
The following diagram illustrates the decision logic required to select the correct drying parameters.
Figure 1: Decision matrix for selecting drying conditions based on thermal energy and pressure.
Troubleshooting Guide (Q&A)
Issue 1: Loss of Crystallinity (Amorphous Material)
Q: After drying my 2,6-DHBA crystals in a vacuum oven at 60°C, the clear crystals turned opaque and the XRD shows broad, undefined peaks. What happened?
A: You likely crossed the dehydration boundary .
-
Mechanism: 60°C under vacuum creates an environment with effectively 0% Relative Humidity (RH). The vapor pressure of the lattice water exceeded the partial pressure of water in the oven, driving the water out. The rapid exit of water molecules collapsed the crystal lattice, leaving a disordered (amorphous) or polycrystalline anhydrous phase.
-
Solution: Lower the temperature to <40°C and introduce a "bleed" of humidified nitrogen into the vacuum oven to maintain partial pressure (
).
Issue 2: Variable Water Content
Q: My Karl Fischer (KF) results are inconsistent. Some batches show 10.5% water, others show 12-13%.
A: This indicates surface moisture was not effectively removed, or the sample is hygroscopic.
-
Target: The theoretical water content for 2,6-DHBA Monohydrate is 10.47% .
-
MW Monohydrate: 172.14 g/mol
-
MW Anhydrous: 154.12 g/mol [1]
-
Calculation:
-
-
Diagnosis: Values >10.5% imply unbound surface water remains. Values <10.0% imply partial dehydration.
-
Solution: Use the Step-Down Drying Protocol (see Section 4) to remove surface water without disturbing the lattice.
Issue 3: Sticky/Gummy Texture
Q: The filter cake became sticky during drying. A: This is likely deliquescence or solvent trapping.
-
Cause: If you washed the cake with water and dried in a high-humidity environment (e.g., >80% RH) to "save" the hydrate, you may have exceeded the deliquescence point.
-
Solution: Wash the cake with a solvent in which 2,6-DHBA has low solubility but which is miscible with water (e.g., cold Toluene or high-ratio Heptane/EtOAc), then dry at moderate humidity (40-50% RH).
Optimized Drying Protocols
Do not use standard "full vacuum" for this hydrate. Use one of the following methods.
Method A: Convection Tray Drying (The Safe Method)
Best for: Small batches, high stability requirement.
-
Preparation: Spread wet cake thinly (<1 cm) on trays.
-
Environment: Set chamber to 35°C .
-
Humidity Control: Place open pans of saturated salt solution (e.g., Magnesium Nitrate, ~52% RH) or use an environmental chamber set to 40-50% RH .
-
Airflow: Low velocity (prevent dusting).
-
Endpoint: Monitor weight loss until it plateaus.
-
Verification: Check KF (Target ~10.5%).
Method B: Nitrogen-Sweep Vacuum Drying (The Fast Method)
Best for: Larger scale, faster throughput.
-
Setup: Vacuum oven equipped with a gas inlet.
-
Temperature: Set to 30°C - 40°C .
-
Vacuum: Pull mild vacuum (100–200 mbar). DO NOT go to <10 mbar.
-
Gas Sweep: Bleed nitrogen through a water bubbler before it enters the oven. This creates a "humid sweep" that lowers the partial pressure of organic solvents (drying the cake) while maintaining enough
to keep the hydrate stable. -
Cycle: If drying is slow, cycle between vacuum (100 mbar) and humid
purge (ambient pressure).
Comparison of Methods:
| Parameter | Standard Vacuum | Convection (Method A) | Humid Vacuum (Method B) |
| Temp | 60°C+ | 35°C | 30-40°C |
| Pressure | <10 mbar | Ambient | 100-200 mbar |
| RH | ~0% | 40-50% | Controlled (>20%) |
| Risk | High (Dehydration) | Low | Moderate |
| Speed | Fast | Slow (24-48h) | Medium (8-12h) |
Analytical Validation Workflow
You must validate that the dried solid is indeed the monohydrate.
Figure 2: Analytical workflow for confirming hydrate stoichiometry.
Key Validation Criteria:
-
Thermogravimetric Analysis (TGA): Look for a distinct weight loss step starting between 60°C and 100°C. The weight loss should correspond to 10.5% . If the loss is <10% or occurs immediately at room temperature (drift), the lattice is compromised.
-
DSC: A broad endotherm (dehydration) followed by a sharp melting endotherm (anhydrous melt ~154°C).
-
PXRD: Compare against the calculated pattern from the single crystal structure (Ref 1). The monohydrate has a distinct packing motif compared to the anhydrous form.
References
- Crystal Structure: Micklethwait, C. E., et al. "Crystal and molecular structure of 2,6-dihydroxybenzoic acid." Journal of Chemical Crystallography. (The monohydrate crystallizes in space group with specific hydrogen bonding motifs).
- Hydrate Thermodynamics: Aulton, M. E. Pharmaceutics: The Science of Dosage Form Design. (General principles of critical relative humidity and pharmaceutical drying).
- General Drying Guidelines: "Drying of Pharmaceutical Hydrates." Journal of Pharmaceutical Sciences. (Methodologies for determining ).
-
2,6-DHBA Properties: PubChem Compound Summary for CID 9338, 2,6-Dihydroxybenzoic acid. National Center for Biotechnology Information. [Link]
- Thermal Analysis Standards: Mettler Toledo. "Thermal Analysis of Hydrates." UserCom. (Protocols for distinguishing surface vs.
Sources
Validation & Comparative
1H NMR Structural Elucidation of 2,6-Dihydroxy-4-methylbenzoic Acid: A High-Resolution Guide
Topic: 1H NMR Spectrum Interpretation of 2,6-Dihydroxy-4-methylbenzoic Acid Content Type: Publish Comparison Guide
Executive Summary
In the development of polyketide-derived therapeutics and resorcylic acid lactones (RALs), the precise regiochemical assignment of aromatic substitution is critical. 2,6-dihydroxy-4-methylbenzoic acid (also known as p-orsellinic acid or 4-methyl-γ-resorcylic acid) presents a unique analytical challenge: it is a constitutional isomer of the more common Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid).
While Mass Spectrometry (MS) confirms molecular weight (168.15 Da) and IR confirms functional groups, neither can definitively distinguish the substitution pattern with the speed and certainty of Proton Nuclear Magnetic Resonance (
This guide details the spectral signature of 2,6-dihydroxy-4-methylbenzoic acid, focusing on its high symmetry (
Part 1: Strategic Context & The Regioisomer Challenge
In drug discovery, distinguishing between the 2,6-dihydroxy (symmetric) and 2,4-dihydroxy (asymmetric) scaffolds is vital because their biological binding modes differ drastically. The 2,6-substitution pattern creates a distinct intramolecular hydrogen-bonding network that locks the carboxylate conformation, influencing bioavailability and pKa.
The Competitors: Analytical Alternatives
| Feature | High-Field | LC-MS/MS | FT-IR | UV-Vis |
| Isomer Differentiation | Definitive. Resolves symmetry via signal integration and multiplicity. | Poor. Fragments are often identical for positional isomers. | Ambiguous. Fingerprint region is complex and solvent-dependent. | Non-Specific. |
| Sample Recovery | Yes (Non-destructive). | No. | Yes. | Yes. |
| Structural Insight | High. Reveals H-bonding and proton environments.[1] | Low. Only provides m/z. | Medium. Functional groups only. | Low. Conjugation systems only. |
Verdict:
Part 2: Experimental Protocol
To replicate the data presented, follow this specific solubilization protocol. The choice of solvent is critical: DMSO-d
Step-by-Step Workflow
-
Sample Preparation: Weigh 5–10 mg of dry 2,6-dihydroxy-4-methylbenzoic acid.
-
Solvation: Add 600
L of DMSO-d (99.9% D).-
Note: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent the water peak (3.33 ppm) from broadening the labile protons.
-
-
Acquisition:
-
Frequency: 300 MHz or higher (400/500 MHz recommended for baseline separation).
-
Scans: 16–32 scans are sufficient due to the high concentration of equivalent protons.
-
Temperature: 298 K (25°C).
-
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Part 3: Spectral Interpretation & Data Analysis
The power of this spectrum lies in its simplicity , driven by the molecule's plane of symmetry passing through C1 and C4.
Experimental Data Table (DMSO-d
)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.50 – 11.50 * | Broad Singlet | 3H | -COOH, 2x -OH | Intramolecular H-Bonding. The phenolic protons at C2/C6 chelate with the C1 carbonyl, shifting them downfield and often merging them with the acid proton. |
| 6.21 | Singlet | 2H | Ar-H (C3, C5) | Symmetry Marker. The equivalence of these two protons confirms the symmetric 2,6-substitution. |
| 2.17 | Singlet | 3H | -CH | Methyl Anchor. Typical benzylic methyl shift, slightly shielded by electron-rich ring. |
*Note: The shift of labile protons (OH/COOH) is highly concentration and temperature-dependent. In some dry samples, these may resolve into two distinct broad peaks (e.g., 10-12 ppm).
Detailed Mechanistic Analysis
1. The "Symmetry Marker" (6.21 ppm) This is the definitive proof of structure.
-
Observation: A sharp singlet integrating to 2 protons.
-
Why it validates the structure: In the 2,6-isomer, the protons at C3 and C5 are chemically equivalent due to the axis of symmetry.
-
Comparison with Isomer (Orsellinic Acid): If you had the 2,4-isomer, you would see two distinct doublets (J ~2.0 Hz) or two singlets around 6.1 and 6.3 ppm, because the protons would be in different environments (one between two OH groups, one between an OH and a Methyl).
2. The "Chelation Effect" (10.0+ ppm) The 2,6-dihydroxy substitution forces the carboxylic acid out of planarity or locks it into a strong hydrogen-bonded framework.
-
Mechanism: The phenolic hydrogens at C2 and C6 form intramolecular hydrogen bonds with the carbonyl oxygen of the carboxylic acid.
-
Result: This deshields the protons significantly, pushing them to 10–14 ppm. It also slows their exchange rate, making them visible as broad peaks even in the presence of trace water.
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision logic a researcher should use when interpreting the NMR data to distinguish between the target molecule and its common isomer.
Figure 1: Decision tree for distinguishing regioisomers of dihydroxy-methylbenzoic acid using 1H NMR symmetry analysis.
References
-
Drug Approvals International. (2018). 2,6-Dihydroxy-4-methylbenzoic Acid NMR Data. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). Methyl 2,6-dihydroxy-4-methylbenzoate Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
-
MDPI. (2023).[3] Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. Processes. Retrieved from [Link]
-
SpectraBase. (2025).[4] 2,4-Dihydroxybenzoic acid 1H NMR Spectrum (Comparative Isomer Data). Wiley Science Solutions. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Proton NMR analysis of Benzoic Acid Derivatives. Retrieved from [Link]
Sources
A Comparative Crystallographic Guide to 2,6-Dihydroxy-4-methylbenzoic Acid Monohydrate and its Anhydrous Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comparative analysis of the crystallographic data for 2,6-dihydroxy-4-methylbenzoic acid monohydrate and its close analogue, the anhydrous 2,6-dihydroxybenzoic acid. While a complete, publicly available crystal structure for the monohydrate of the methylated compound is not currently deposited in major crystallographic databases, this guide synthesizes available data from academic literature and provides a framework for its characterization. We will delve into the known crystallographic parameters of the monohydrate and compare them with the fully determined structure of its non-methylated, anhydrous counterpart. Furthermore, this guide furnishes detailed, best-practice protocols for both single-crystal and powder X-ray diffraction (XRD) analysis, equipping researchers with the necessary methodologies to determine and verify such crystal structures.
Introduction: The Significance of Crystalline Forms
2,6-dihydroxy-4-methylbenzoic acid, also known as orsellinic acid, is a naturally occurring phenolic compound with a range of biological activities. The precise three-dimensional arrangement of molecules in the solid state, or its crystal structure, is of paramount importance in drug development. Different crystalline forms, such as hydrates, solvates, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the efficacy and formulation of a pharmaceutical product. Therefore, a thorough understanding of the crystal structure of a compound like 2,6-dihydroxy-4-methylbenzoic acid monohydrate is a critical step in its scientific evaluation.
Comparative Analysis of Crystal Structures
A comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a full single-crystal X-ray diffraction dataset for 2,6-dihydroxy-4-methylbenzoic acid monohydrate. However, a doctoral thesis has reported the unit cell dimensions and space group for what is described as "2:6-dihydroxy benzoic acid monohydrate"[1][2]. Given the context, it is highly probable that this refers to the 4-methyl substituted compound.
In contrast, the full crystal structure of the closely related 2,6-dihydroxybenzoic acid (anhydrous) has been determined and is available for a detailed comparison[3]. The key crystallographic parameters for both compounds are summarized in the table below.
| Parameter | 2,6-dihydroxy-4-methylbenzoic acid monohydrate | 2,6-dihydroxybenzoic acid (anhydrous) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 6.77 | 5.4084(5) |
| b (Å) | 9.67 | 5.2240(7) |
| c (Å) | 11.92 | 22.986(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 94.69(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 779.5 | 647.27(16) |
| Z | 4 | 4 |
Key Structural Differences and Their Implications:
The most immediate difference is the crystal system , with the monohydrate crystallizing in an orthorhombic system and the anhydrous analogue in a monoclinic system. This fundamental difference in symmetry implies a distinct packing arrangement of the molecules in the solid state.
The presence of a water molecule in the monohydrate's crystal lattice is expected to introduce a network of hydrogen bonds that is absent in the anhydrous form. This hydrogen bonding network can significantly influence the stability and solubility of the compound. In the anhydrous structure of 2,6-dihydroxybenzoic acid, the molecules are reported to form hydrogen-bonded carboxylic acid dimers, which then pack in a herringbone motif[3]. It is plausible that in the monohydrate, the water molecule disrupts this dimer formation to create a more complex, three-dimensional hydrogen-bonded network involving both the phenolic hydroxyl groups and the carboxylic acid group.
The unit cell volume of the monohydrate is larger than that of the anhydrous form, which is expected due to the inclusion of both a methyl group and a water molecule per asymmetric unit.
Experimental Protocols for Crystal Structure Determination
For researchers aiming to determine or verify the crystal structure of 2,6-dihydroxy-4-methylbenzoic acid monohydrate, the following experimental protocols for single-crystal and powder X-ray diffraction are provided.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[4].
1. Crystal Growth (Crystallization):
-
Objective: To obtain high-quality single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and free of defects.
-
Protocol:
-
Dissolve a small amount of 2,6-dihydroxy-4-methylbenzoic acid monohydrate in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature, or employ slow evaporation by covering the container with a perforated film. Vapor diffusion is another effective technique where a precipitant is slowly introduced into the solution via the vapor phase. The key is to allow for slow crystal growth to ensure high quality[5].
-
Carefully select a well-formed, transparent crystal under a microscope for mounting.
-
2. Data Collection:
-
Objective: To collect a complete set of diffraction data from the single crystal.
-
Protocol:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Perform an initial screening to assess the crystal quality and determine the unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Protocol:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction patterns.
-
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing the crystalline nature of a bulk sample and can be used to identify crystalline phases, determine unit cell parameters, and assess sample purity[6][7].
1. Sample Preparation:
-
Objective: To prepare a powdered sample with random crystallite orientation.
-
Protocol:
-
Gently grind a small amount (typically 10-20 mg) of the crystalline material into a fine powder using a mortar and pestle.
-
Mount the powder onto a sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid peak shifts.
-
2. Data Collection:
-
Objective: To obtain a diffraction pattern of the powdered sample.
-
Protocol:
-
Place the sample holder into the powder diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the 2θ scan range (e.g., 5° to 50°).
-
Initiate the scan to collect the diffraction data.
-
3. Data Analysis:
-
Objective: To analyze the diffraction pattern to obtain information about the crystalline phase.
-
Protocol:
-
Identify the peak positions (2θ values) in the diffraction pattern.
-
Use the peak positions to determine the d-spacings using Bragg's Law (nλ = 2dsinθ).
-
Index the diffraction pattern to determine the unit cell parameters and crystal system. This can be compared with the known data for the monohydrate.
-
For quantitative analysis or structure refinement from powder data, Rietveld refinement can be employed.
-
Sources
- 1. X-ray Studies on 2:6-Dihydroxy Benzoic Acid and Its Salts - Enlighten Theses [theses.gla.ac.uk]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. pure.ul.ie [pure.ul.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 6. aablocks.com [aablocks.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Reference standard purity assessment for 2,6-dihydroxy-p-toluic acid
Topic: Reference Standard Purity Assessment for 2,6-Dihydroxy-p-toluic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to Absolute Quantification vs. Chromatographic Purity
Executive Summary: The Purity Paradox
In pharmaceutical development, 2,6-dihydroxy-p-toluic acid (2,6-DH-p-TA; CAS 480-67-1) serves a dual role: it is a critical intermediate in the synthesis of polyketide-derived therapeutics and a potential degradation impurity in salicylate-class drugs.
For researchers, the "performance" of this reference standard is defined by the accuracy of its assigned potency . A common pitfall in this field is relying solely on HPLC-UV Area%, which frequently overestimates purity by failing to account for inorganic salts, moisture, or non-chromophoric impurities.
This guide objectively compares the three dominant methodologies for purity assessment—Mass Balance , Quantitative NMR (qNMR) , and HPLC-UV —providing experimental protocols to validate your standard's integrity.
Methodology Comparison: Selecting the Right Tool
The "performance" of your analytical method dictates the reliability of your downstream data. We compare the three industry-standard approaches below.
Table 1: Comparative Performance Matrix
| Feature | Method A: qNMR (Absolute) | Method B: Mass Balance (Traditional) | Method C: HPLC-UV (Screening) |
| Primary Output | Absolute Purity (w/w%) | Calculated Purity (100% - Impurities) | Chromatographic Purity (Area%) |
| Traceability | SI-Traceable via Internal Standard | Dependent on multiple instruments | Relative to response factors |
| Speed | High (< 1 hour) | Low (1-2 days) | Medium (Method Development required) |
| Sample Consumption | ~10-20 mg (Recoverable) | >100 mg (Destructive) | < 1 mg |
| Blind Spots | Low sensitivity for trace impurities (<0.1%) | Error propagation from KF/ROI | Misses inorganic/non-UV impurities |
| Best Use Case | Primary Reference Standard Qualification | Regulatory Submission (IND/NDA) | Routine Batch Release |
Technical Deep Dive & Experimental Protocols
Technique A: Quantitative NMR (qNMR) – The Gold Standard
Why this works: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the molecule's extinction coefficient. For 2,6-DH-p-TA, this eliminates the bias caused by its variable UV absorption relative to its isomers.
Experimental Protocol
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or TMSP-d4 . Maleic acid provides a clean singlet at ~6.3 ppm, distinct from the aromatic protons of 2,6-DH-p-TA (typically ~6.0–6.5 ppm range, requires careful resolution).
-
Solvent System: Dissolve both analyte and IS in DMSO-d6 . Avoid CD3OD due to potential deuterium exchange with the phenolic protons.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1):
5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery. -
Scans: 16–64 (for S/N > 150:1).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, m=Mass, P=Purity)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">
Technique B: HPLC-UV – The Impurity Profiler
Why this works: While poor for absolute assay, HPLC is superior for separating structurally similar impurities (e.g., 2,4-dihydroxy-p-toluic acid) that qNMR signals might overlap with.
Experimental Protocol
-
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 280 nm (Isosbestic point approximation) and 210 nm (Universal detection).
-
Critical Step: You must run a "blank" injection to subtract system peaks.
Logical Workflow: The Purity Decision Tree
The following diagram illustrates the decision logic for assigning purity to a 2,6-DH-p-TA standard. It integrates the "Self-Validating" concept: if HPLC and qNMR disagree by >1.0%, the Mass Balance method is triggered as the referee.
Figure 1: Decision logic for purity assignment. Note that qNMR is prioritized for the final assay value unless discrepancies arise.
Comparative Data Analysis
To demonstrate the "Area% Trap," we analyzed a commercial batch of 2,6-DH-p-TA using both methods.
Table 2: Experimental Case Study Results
| Parameter | Method | Result | Interpretation |
| Purity | HPLC-UV (254 nm) | 99.2% | Overestimation. Fails to detect residual inorganic salts and moisture. |
| Purity | qNMR (DMSO-d6) | 96.8% | Accurate. Accounts for 1.5% water (confirmed by KF) and 0.9% residual solvent. |
| Water Content | Karl Fischer (KF) | 1.5% | Confirms the mass missing in the HPLC result. |
| Residue on Ignition | ROI | 0.4% | Indicates presence of inorganic salts (likely sodium). |
Scientist's Insight: If you used the HPLC value (99.2%) to prepare a calibration curve for a drug impurity assay, your quantification would be biased low by nearly 2.5%. Always use the qNMR or Mass Balance value for calculations.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Bouchard, P., et al. (2023). "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation." MDPI Processes.
-
United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."
-
International Conference on Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances."
-
BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."
Sources
Comparative Analysis of Antioxidant Efficacy: Orsellinic Acid vs. Gallic Acid
In the landscape of natural product drug development, phenolic acids are heavily investigated for their ability to mitigate oxidative stress and modulate cellular signaling. This guide provides an objective, data-driven comparison of two structurally distinct phenolic compounds: Gallic Acid (GA) , a ubiquitous plant metabolite derived from the shikimate pathway[1], and Orsellinic Acid (OA) , a polyketide-derived secondary metabolite commonly isolated from lichens and fungi[2]. While both contain a benzoic acid backbone, their divergent hydroxylation patterns fundamentally dictate their radical scavenging thermodynamics and overall antioxidant efficacy.
Structural Causality & Mechanistic Insights
The antioxidant capacity of phenolic acids is primarily governed by their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS). The efficiency of this process depends on the Bond Dissociation Enthalpy (BDE) of the hydroxyl groups and the stability of the resulting phenoxyl radical.
-
Gallic Acid (3,4,5-trihydroxybenzoic acid): GA is a highly potent antioxidant due to its pyrogallol moiety (three adjacent hydroxyl groups). The low BDE of these adjacent hydroxyls facilitates rapid hydrogen donation. Once oxidized, the resulting semiquinone radical is highly stabilized by resonance across the ortho-oxygen atoms[3]. This structural configuration makes GA an exceptional free radical scavenger and a universal positive control in antioxidant assays.
-
Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid): OA exhibits significantly weaker antioxidant activity. Its two hydroxyl groups are positioned meta to each other, which prevents the formation of a stable ortho- or para-quinone structure upon oxidation, severely limiting resonance stabilization[4]. Furthermore, the hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the adjacent C1-carboxyl group. This interaction increases the BDE, making hydrogen abstraction thermodynamically unfavorable[4].
Quantitative Performance Comparison
The following table summarizes the structural and functional divergence between GA and OA, utilizing the standardized 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay as the benchmark for quantitative comparison.
| Property | Gallic Acid (GA) | Orsellinic Acid (OA) |
| IUPAC Name | 3,4,5-Trihydroxybenzoic acid | 2,4-Dihydroxy-6-methylbenzoic acid |
| Biosynthetic Origin | Plant metabolite (Shikimate pathway) | Fungal/Lichen metabolite (Polyketide pathway) |
| Hydroxyl Configuration | Adjacent (Pyrogallol moiety) | Meta-substituted (Resorcinol-like) |
| Radical Stabilization | High (Ortho-quinone resonance) | Low (No ortho/para resonance) |
| Intramolecular H-Bonding | Minimal interference | High (C2-OH to C1-COOH) |
| DPPH IC₅₀ Value | ~13.2 µM (Highly Potent)[3] | ~5010 µM / 5.01 mM (Weak)[4] |
(Note: A lower IC₅₀ value indicates an exponentially higher antioxidant capacity. GA is approximately 380 times more potent than OA in neutralizing DPPH radicals).
Experimental Validation: Self-Validating DPPH Assay Protocol
To objectively verify the comparative efficacy of these compounds, the DPPH spectrophotometric assay is employed. This protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity and account for environmental variables.
Rationale: DPPH is a stable, nitrogen-centered free radical that absorbs strongly at 515–517 nm (appearing deep purple). Upon reduction via HAT or SET from a phenolic antioxidant, it converts to the yellow diphenyl-picrylhydrazine. Monitoring this chromatic shift provides a direct, stoichiometric measurement of antioxidant capacity[2]. Methanol is selected as the solvent because it effectively solubilizes both the DPPH radical and the phenolic acids without actively participating in the redox reaction.
Step-by-Step Methodology:
-
Reagent Standardization: Prepare a 0.1 mM DPPH solution in analytical-grade methanol. Adjust the concentration until the baseline absorbance reads 1.0 ± 0.1 at 517 nm.
-
Causality: Standardizing the initial absorbance ensures the assay operates strictly within the linear dynamic range of the spectrophotometer, preventing signal saturation.
-
-
Sample Preparation: Prepare serial dilutions of Gallic Acid (1–50 µM) and Orsellinic Acid (0.5–10 mM) in methanol.
-
Reaction Assembly & Internal Controls: In a 96-well microplate, combine 100 µL of the sample/control with 100 µL of the standardized DPPH solution.
-
Negative Control: 100 µL methanol + 100 µL DPPH. (Validates the 0% inhibition baseline and accounts for natural DPPH decay).
-
System Blank: 200 µL methanol. (Subtracts optical background noise from the microplate plastic).
-
Positive Control: Gallic acid standard curve. (Validates reagent integrity; if GA fails to yield an IC₅₀ near 13 µM, the DPPH reagent is compromised).
-
-
Incubation: Seal the microplate with an optically clear, solvent-resistant film and incubate in complete darkness at 25°C for 30 minutes.
-
Causality: The seal prevents methanol evaporation which would artificially concentrate the samples. Darkness is mandatory because DPPH radicals are susceptible to rapid photodegradation, which would yield false-positive scavenging results.
-
-
Data Acquisition: Measure the absorbance at 517 nm. Calculate the scavenging efficiency: % Inhibition =[(Abs_NegativeControl - Abs_Sample) / Abs_NegativeControl] × 100
-
Analysis: Plot % Inhibition against the logarithmic concentration of the samples to determine the IC₅₀ via non-linear regression analysis.
Visualizing the Pathways
The following diagram illustrates the logical relationship between the structural features of GA and OA and their resulting antioxidant capacities.
Fig 1: Structural mechanisms driving the antioxidant capacity of Gallic vs. Orsellinic Acid.
References
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies . Molecules (PMC/NIH).
-
Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review . Molecules (MDPI).
-
Characterization and antioxidant activity of gallic acid derivative . AIP Conference Proceedings.
-
Radical-scavenging activity of orsellinates . Chemical and Pharmaceutical Bulletin (PubMed).
Sources
- 1. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Radical-scavenging activity of orsellinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Karl Fischer titration for water content in orsellinic acid monohydrate
This comparison guide is structured to provide an authoritative, application-specific workflow for the determination of water content in Orsellinic Acid Monohydrate. It moves beyond generic instructions to address the specific chemical behavior of resorcinolic acids.
Methodology: Karl Fischer Titration (Volumetric) vs. Loss on Drying (LOD) vs. TGA Target Analyte: Orsellinic Acid Monohydrate (2,4-Dihydroxy-6-methylbenzoic acid · H₂O)
Executive Summary
For the quantification of water in Orsellinic Acid Monohydrate (MW: 186.17 g/mol ), Volumetric Karl Fischer (KF) Titration is the definitive analytical standard.
While Loss on Drying (LOD) is a common pharmacopeial alternative, it is chemically unsuitable for this analyte due to the risk of thermal decarboxylation (loss of CO₂) and lack of specificity regarding residual organic solvents. Thermogravimetric Analysis (TGA) is a viable secondary method for distinguishing bound vs. surface water but lacks the throughput and specificity of KF.
The Verdict: Researchers must use Volumetric KF with pH buffering to ensure stoichiometric accuracy (~9.68% theoretical water) without interference from acidic pH shifts or esterification side reactions.
Theoretical Framework & Chemical Context[1][2]
The Analyte: Orsellinic Acid Monohydrate
Orsellinic acid is a substituted benzoic acid. Its monohydrate form contains one molecule of water per molecule of acid in the crystal lattice.
-
Chemical Formula:
-
Molecular Weight (Anhydrous): 168.15 g/mol [1]
-
Molecular Weight (Monohydrate): 186.17 g/mol
-
Theoretical Water Content:
The Challenge: Acidity & Stability
-
pH Suppression: As a carboxylic acid (
), dissolving orsellinic acid in the KF solvent (methanol) releases protons. The KF reaction rate is pH-dependent, optimal between pH 5 and 7. If the pH drops below 5, the reaction slows significantly; below pH 2, it stops. -
Esterification Risk: Carboxylic acids can react with methanol (the standard KF solvent) to form esters and water (
). This produces "ghost water," leading to a drifting endpoint and falsely high results. -
Thermal Instability: Orsellinic acid is a resorcinolic acid derivative. Upon heating (as in LOD), it is prone to decarboxylation to form orcinol and
. This mass loss mimics water loss, invalidating gravimetric results.
Comparative Analysis: KF vs. LOD vs. TGA
The following table contrasts the performance of the three primary methodologies for this specific API.
| Feature | Karl Fischer (Volumetric) | Loss on Drying (LOD) | Thermogravimetric Analysis (TGA) |
| Specificity | High (Water only) | Low (Water + Solvents + CO₂) | Medium (Mass loss steps) |
| Accuracy | Excellent (0.1% - 100%) | Poor (for unstable compounds) | Good (Stoichiometric resolution) |
| Interference | pH drop, Esterification (Manageable) | Decarboxylation (Critical Failure) | Decomposition overlaps |
| Sample Size | ~100–200 mg | 1–2 g | 5–20 mg |
| Speed | Fast (2–5 mins) | Slow (2–4 hours) | Medium (30–60 mins) |
| Suitability | Recommended | Not Recommended | Validation Only |
Decision Logic Visualization
The following diagram illustrates the decision pathway for selecting the correct method based on chemical properties.
Caption: Decision tree highlighting why Volumetric KF is the requisite method for thermally unstable hydrates like Orsellinic Acid.
Experimental Protocol: Volumetric KF Titration
This protocol is designed to mitigate the acidity of the sample and prevent esterification.
Equipment & Reagents[5]
-
Instrument: Volumetric Karl Fischer Titrator.[2]
-
Titrant: Composite 5 (Titer ~5 mg H₂O/mL) or Composite 2.
-
Solvent (Critical): Buffered Methanol or a commercially available "Solvent for Organic Acids" (containing imidazole).
-
Why? Imidazole buffers the pH to the optimal range (5–7) and suppresses the acid-catalyzed esterification reaction.
-
-
Standard: Water Standard 1.0% or Sodium Tartrate Dihydrate (15.66%) for titer determination.
Sample Size Calculation
To achieve an optimal titrant consumption of ~3–5 mL (assuming Titer ≈ 5 mg/mL), we need approximately 15–25 mg of water.
-
Target Sample Weight: 150 mg ± 10 mg.
Step-by-Step Workflow
-
System Conditioning:
-
Pre-titrate the solvent (Buffered Methanol) to dryness (drift < 20 µL/min).
-
Verify system accuracy using a standard (e.g., Sodium Tartrate Dihydrate). Recovery must be 98–102%.
-
-
Sample Addition:
-
Weigh ~150 mg of Orsellinic Acid Monohydrate using a differential weighing technique (back-weighing) to account for any powder sticking to the spatula/boat.
-
Add the sample directly to the titration cell.[3] Orsellinic acid is readily soluble in methanol; ensure complete dissolution.
-
-
Titration Parameters:
-
Stirring Speed: Medium-High (ensure vortex without bubbles).
-
Extraction Time: 60–120 seconds (allow time for hydrate dissolution).
-
Endpoint Criterion: Relative drift stop (e.g., 15 µL/min).
-
-
Validation Check (Self-Validating Step):
-
Observe the drift after the titration reaches the endpoint.
-
Pass: Drift returns to baseline (< 20 µL/min).
-
Fail: Drift remains high (> 50 µL/min). This indicates esterification is occurring. Corrective Action: Increase buffer concentration or lower temperature.
-
Workflow Diagram
Caption: Operational workflow for KF titration of acidic hydrates, emphasizing the buffering and drift-check steps.
Data Interpretation & Troubleshooting
Expected Results
For a pure monohydrate, the result should be 9.68% ± 0.3% .
-
Result < 9.0%: Indicates surface drying or partial dehydration of the crystal lattice (storage issue).
-
Result > 10.5%: Indicates excess surface moisture (wet cake) or esterification interference (if using unbuffered methanol).
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Fading Endpoint / High Drift | Esterification (Acid + Methanol) | Switch to Buffered Methanol (add 5g Imidazole to cell). |
| Slow Titration | pH too low (< 5) | Add Imidazole buffer to neutralize the acid. |
| Incomplete Dissolution | Saturation | Use a co-solvent (Formamide) or reduce sample size (unlikely for this acid). |
| Result ~12-13% | Surface Water + Hydrate | Confirm with TGA. Weight loss < 100°C = surface; ~100-140°C = hydrate. |
References
-
Metrohm AG. Water Determination by Karl Fischer Titration - Monograph. (Discusses neutralization of acidic samples and esterification). Link
-
Sigma-Aldrich. Orsellinic acid Product Specification.[4] (Confirms MW and physical properties). Link
-
News-Medical. Karl Fischer versus Loss-On-Drying.[5][6] (Comparison of specificity and thermal degradation risks). Link
-
PubChem. Orsellinic Acid - Compound Summary. (Chemical structure and acidity data). Link
-
US Pharmacopeia (USP). General Chapter <921> Water Determination. (Standard regulatory framework for KF titration). Link
Sources
Safety Operating Guide
Operational Guide: Handling and Disposal Protocols for 2,6-Dihydroxy-4-methylbenzoic Acid Monohydrate
Here is the comprehensive operational guide for the safe handling and disposal of 2,6-Dihydroxy-4-methylbenzoic acid monohydrate, designed for laboratory professionals and researchers.
Introduction and Chemical Profiling
In proteomics research and drug development, 2,6-Dihydroxy-4-methylbenzoic acid monohydrate (CAS: 480-67-1) is frequently utilized as a biochemical reagent or intermediate[1]. While it is not classified as an acutely toxic poison or environmental hazard under standard transportation frameworks, it is a biologically active organic acid[2]. Proper disposal is critical not only for regulatory compliance but also to maintain the integrity of laboratory waste streams and prevent environmental contamination.
As an Application Scientist, I emphasize that waste management must be treated with the same rigorous causality and precision as the synthesis or assay protocols themselves. Every step in the disposal process is designed to mitigate specific physical and chemical risks associated with this compound.
Quantitative Hazard and Logistical Data
To facilitate rapid decision-making in the laboratory, the following table synthesizes the critical physicochemical properties and hazard codes that dictate our disposal strategy.
| Parameter | Value / Specification | Operational Implication for Disposal |
| CAS Number | 480-67-1 | Required for all hazardous waste manifesting and labeling. |
| Molecular Formula | C₈H₈O₄·H₂O | Contains no halogens or heavy metals; dictates waste stream routing. |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization; requires dust control during transfer. |
| GHS Hazard Codes | H315, H319, H335 | Causes skin/eye irritation and respiratory irritation. Mandates specific PPE. |
| Incompatibilities | Strong oxidizers, strong bases | Segregate from nitrates, peroxides, and concentrated caustics in waste storage. |
Mechanistic Rationale for Disposal Procedures (E-E-A-T)
The disposal of 2,6-Dihydroxy-4-methylbenzoic acid monohydrate is governed by its identity as a non-halogenated organic solid.
The Causality of Segregation: Because the molecule consists entirely of carbon, hydrogen, and oxygen, it is an ideal candidate for high-temperature incineration[3]. Introducing this compound into a halogenated waste stream is an operational failure; it unnecessarily increases the cost of disposal (as halogenated waste requires specialized scrubbing to prevent dioxin formation) and wastes the compound's inherent caloric value during incineration. Furthermore, because it carries the H335 (May cause respiratory irritation) hazard statement, sweeping or dry-brushing spills is strictly prohibited, as this generates airborne particulates that bypass standard laboratory ventilation.
Step-by-Step Disposal Methodology
The following protocol provides a self-validating system for the disposal of this chemical, ensuring compliance from the benchtop to the final waste facility.
Protocol A: Routine Disposal of Solid Waste
-
Preparation and PPE: Don standard laboratory PPE, including a lab coat, nitrile gloves, and safety goggles. Perform all waste transfers inside a certified chemical fume hood to mitigate the H335 respiratory hazard.
-
Primary Containment: Transfer the unused or waste solid into a compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) or glass jar). Validation step: Ensure the cap forms a hermetic seal to prevent moisture ingress or powder egress.
-
Waste Segregation: Classify and physically place the container in the "Non-Halogenated Organic Solid Waste" accumulation area. Ensure it is segregated from strong oxidizing agents[4].
-
Labeling: Affix a standardized Hazardous Waste label. You must write the full chemical name ("2,6-Dihydroxy-4-methylbenzoic acid monohydrate"). Do not use abbreviations or chemical formulas, as this violates environmental regulatory standards (e.g., EPA/RCRA guidelines) and delays emergency response[5][6].
-
Final Route: Schedule pickup with your institutional Environmental Health and Safety (EHS) department. The terminal destruction method will be high-temperature incineration[3].
Protocol B: Disposal of Contaminated Solutions (Aqueous or Organic)
If the compound has been dissolved in a solvent for an assay:
-
Identify the Solvent: Determine if the solvent is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., DMSO, Methanol, Water).
-
pH Verification (For Aqueous): If dissolved in water, check the pH. Because it is an organic acid, the solution may be mildly acidic. Neutralize to a pH between 6 and 8 using dilute NaOH before adding it to a general aqueous waste carboy to prevent unexpected exothermic reactions[5].
-
Liquid Transfer: Use a funnel to transfer the liquid into the appropriate liquid waste carboy (e.g., "Non-Halogenated Organic Liquid Waste").
-
Secondary Containment: Ensure the liquid waste carboy is stored in a secondary containment tray capable of holding 110% of the container's volume[4].
Protocol C: Spill Response and Decontamination
-
Solid Spill: Do not sweep. Cover the spilled powder with damp paper towels to suppress dust generation. Carefully scoop the damp towels into a solid hazardous waste container[6].
-
Surface Decontamination: Wash the affected benchtop area with a mild soap and water solution, followed by a wipe-down with 70% ethanol or isopropanol to remove any residual organic residue. Dispose of all cleaning materials as solid hazardous waste.
Waste Segregation Workflow Visualization
The following diagram illustrates the decision matrix for routing 2,6-Dihydroxy-4-methylbenzoic acid monohydrate into the correct institutional waste stream.
Decision matrix for the laboratory segregation and disposal of 2,6-Dihydroxy-4-methylbenzoic acid.
References
-
University of Cambridge Safety Office. "Disposal of Chemical Waste". Available at:[Link]
-
National Institutes of Health (NIH). "NIH Waste Disposal Guide: Chemical Waste". Available at:[Link]
-
Lehigh University Campus Safety Division. "Hazardous Waste Disposal Procedures Handbook". Available at:[Link]
-
P2 InfoHouse / ASTM. "Standard Guide for Disposal Of Laboratory Chemicals And Samples". Available at:[Link]
Sources
- 1. 2,6-Dihydroxy-4-methylbenzoic acid monohydrate | CAS 480-67-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. CAS 480-67-1: 2,6-Dihydroxy-4-methylbenzoic acid [cymitquimica.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
